Product packaging for Clausine M(Cat. No.:)

Clausine M

Cat. No.: B1255120
M. Wt: 241.24 g/mol
InChI Key: DLSYIZRGLJIEKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Clausine M is a carbazole alkaloid, a class of natural products predominantly isolated from plants of the genus Clausena and other genera within the Rutaceae family . These compounds are recognized for their significant biological activities and are a valuable chemical framework in pharmacological and organic chemistry research . Carbazole alkaloids like this compound are known to exhibit a broad spectrum of significant biological activities, which have made them subjects of interest in anti-cancer and anti-infective research . Specific carbazoles demonstrate cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (HepG2), and possess antiplatelet aggregative, antibiotic, and anti-viral properties . The planar structure of many carbazole alkaloids allows for interaction with biological targets such as DNA and enzymes . This product, this compound, is provided strictly For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, drug delivery, or any form of human consumption. Researchers are responsible for ensuring that their work with this compound complies with all relevant institutional guidelines and regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO3 B1255120 Clausine M

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

methyl 7-hydroxy-9H-carbazole-3-carboxylate

InChI

InChI=1S/C14H11NO3/c1-18-14(17)8-2-5-12-11(6-8)10-4-3-9(16)7-13(10)15-12/h2-7,15-16H,1H3

InChI Key

DLSYIZRGLJIEKT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC3=C2C=CC(=C3)O

Synonyms

clausine M

Origin of Product

United States

Foundational & Exploratory

Clausine M: A Technical Guide to its Natural Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clausine M, a carbazole alkaloid with the chemical structure methyl 7-hydroxy-9H-carbazole-3-carboxylate, belongs to a class of compounds that have garnered significant interest in the scientific community due to their diverse biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation, and a summary of its known biological activities, with a focus on its potential as a therapeutic agent.

Natural Source

While direct isolation of a compound explicitly named "this compound" is not extensively documented, strong evidence points to its natural occurrence within the plant genus Clausena, a member of the Rutaceae family. Various species of Clausena are rich sources of carbazole alkaloids, with chemical structures closely related to this compound.

The most probable natural source of this compound is Clausena excavata Burm.f. , a shrub widely distributed in Southeast Asia.[1][2][3][4][5] This assertion is based on the repeated isolation of numerous "Clausine" alkaloids (e.g., Clausine B, E, H, I, K) and other carbazole derivatives, including methyl carbazole-3-carboxylate, from this plant species.[1][6][7] Other species of the genus, such as Clausena lansium (Lour.) Skeels and Clausena pentaphylla, are also known to produce a variety of carbazole alkaloids and represent potential, though less directly evidenced, sources.[8]

Isolation Protocols

The following is a detailed, representative experimental protocol for the isolation of carbazole alkaloids, including compounds structurally similar to this compound, from Clausena excavata. This protocol is a synthesis of methodologies reported in the scientific literature for the phytochemical investigation of this plant.

Experimental Workflow for Isolation of Carbazole Alkaloids from Clausena excavata

Isolation_Workflow PlantMaterial Dried and Powdered Plant Material (e.g., Stem Bark of Clausena excavata) Extraction Maceration with Methanol at Room Temperature PlantMaterial->Extraction FiltrationConcentration Filtration and Concentration (Rotary Evaporator) Extraction->FiltrationConcentration CrudeExtract Crude Methanol Extract FiltrationConcentration->CrudeExtract SolventPartitioning Solvent-Solvent Partitioning (e.g., with Ethyl Acetate and Water) CrudeExtract->SolventPartitioning EtOAcFraction Ethyl Acetate Fraction SolventPartitioning->EtOAcFraction ColumnChromatography1 Silica Gel Column Chromatography (Gradient Elution: n-Hexane-Ethyl Acetate) EtOAcFraction->ColumnChromatography1 Fractions Collection of Fractions ColumnChromatography1->Fractions TLC Thin Layer Chromatography (TLC) Analysis of Fractions Fractions->TLC Pooling Pooling of Similar Fractions TLC->Pooling ColumnChromatography2 Sephadex LH-20 Column Chromatography (Methanol) Pooling->ColumnChromatography2 PurifiedFractions Further Purified Fractions ColumnChromatography2->PurifiedFractions HPLC Preparative High-Performance Liquid Chromatography (HPLC) PurifiedFractions->HPLC IsolatedCompound Isolated this compound HPLC->IsolatedCompound

Caption: General workflow for the isolation of this compound.

Detailed Methodologies
  • Plant Material Collection and Preparation:

    • Collect fresh plant material, such as the stem bark of Clausena excavata.

    • Air-dry the plant material in the shade until a constant weight is achieved.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered plant material in methanol (e.g., 1 kg of powder in 5 L of methanol) at room temperature for a period of 72 hours, with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in distilled water.

    • Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

    • The ethyl acetate fraction is often enriched with carbazole alkaloids. Concentrate this fraction to dryness.

  • Chromatographic Separation and Purification:

    • Silica Gel Column Chromatography:

      • Subject the dried ethyl acetate extract to column chromatography on a silica gel (60-120 mesh) column.

      • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

      • Collect fractions of a fixed volume (e.g., 50 mL).

    • Thin Layer Chromatography (TLC):

      • Monitor the collected fractions by TLC on pre-coated silica gel plates, using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3).

      • Visualize the spots under UV light (at 254 nm and 365 nm) and by spraying with a suitable chromogenic agent (e.g., ceric sulfate in sulfuric acid) followed by heating.

      • Pool the fractions showing similar TLC profiles.

    • Sephadex LH-20 Column Chromatography:

      • Further purify the pooled fractions by column chromatography on Sephadex LH-20, using methanol as the eluent, to remove pigments and other impurities.

    • Preparative High-Performance Liquid Chromatography (HPLC):

      • Achieve final purification of the target compound, this compound, by preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water).

  • Structure Elucidation:

    • Identify the structure of the isolated pure compound as this compound using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and comparison with literature data.

Biological Activity and Data Presentation

Carbazole alkaloids isolated from Clausena species have demonstrated a range of biological activities, including cytotoxic and anti-inflammatory effects. While specific data for this compound is limited, the activities of structurally similar carbazole alkaloids from Clausena excavata provide valuable insights into its potential therapeutic applications.

Cytotoxic Activity

Several carbazole alkaloids from Clausena excavata have been evaluated for their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from these studies are summarized in the table below.

CompoundCancer Cell LineIC₅₀ (µg/mL)Reference
Excavatine AA549 (Lung Carcinoma)5.25[1]
Excavatine AHeLa (Cervical Carcinoma)1.91[1]
Clausine-TYCEM-SS (T-lymphoblastic Leukemia)8.2[3]
Clausine-THCEM-SS (T-lymphoblastic Leukemia)2.1[5]
Clausine-KCEM-SS (T-lymphoblastic Leukemia)5.1[5]
7-hydroxyheptaphyllineHeLa (Cervical Carcinoma)41.4[4]
Anti-inflammatory Activity

Carbazole alkaloids from Clausena pentaphylla have been suggested to exert anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of the inflammatory response.

Signaling Pathway

The proposed anti-inflammatory mechanism of action for carbazole alkaloids involves the inhibition of the NF-κB signaling pathway. A simplified diagram of this pathway is presented below.

NFkB_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Cell Surface Receptor (e.g., TLR4) InflammatoryStimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to GeneExpression Expression of Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) Nucleus->GeneExpression induces Inflammation Inflammation GeneExpression->Inflammation CarbazoleAlkaloids Carbazole Alkaloids (e.g., this compound) CarbazoleAlkaloids->IKK inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a promising carbazole alkaloid with potential therapeutic applications, particularly in the areas of oncology and anti-inflammatory research. While further studies are required to fully elucidate its biological activity and mechanism of action, this guide provides a solid foundation for researchers and drug development professionals interested in this class of natural products. The genus Clausena, and specifically Clausena excavata, represents a key natural resource for the isolation of this compound and related bioactive compounds. The detailed protocols and compiled data herein are intended to facilitate future research and development efforts.

References

A Technical Guide to the Therapeutic Potential of Clausena Alkaloids with a Focus on Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Initial research indicates that "Clausine M" is a specific carbazole alkaloid isolated from Clausena excavata.[1] However, publicly available scientific literature and databases contain minimal to no specific data regarding its therapeutic potential, mechanism of action, or experimental protocols. Therefore, this guide will provide a comprehensive overview of the therapeutic potential of closely related and well-studied Clausine alkaloids, which are indicative of the potential activities of carbazole alkaloids from the Clausena genus as a whole.

Introduction to Clausena Alkaloids

The genus Clausena, belonging to the Rutaceae family, is a rich source of bioactive secondary metabolites, particularly carbazole alkaloids and coumarins.[2] These plants are utilized in traditional medicine across Asia for treating a variety of ailments, including colds, malaria, abdominal pain, and inflammatory conditions.[1] Modern phytochemical and pharmacological studies have identified numerous carbazole alkaloids within this genus, such as Clausine A, B, and others, which have demonstrated significant therapeutic potential in preclinical studies.[3] These compounds are characterized by a tricyclic aromatic structure and exhibit a wide range of biological activities, including anti-inflammatory, anticancer, anti-HIV, and neuroprotective effects.[4][5]

Therapeutic Potential of Clausine Alkaloids

Anti-Inflammatory Activity

Several carbazole alkaloids isolated from Clausena species have demonstrated potent anti-inflammatory properties. The primary mechanism involves the inhibition of key inflammatory mediators and pathways.

Mechanism of Action:

  • Inhibition of Pro-inflammatory Enzymes: Clausine A has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

  • Modulation of NF-κB Pathway: Carbazole alkaloids from Clausena pentaphylla are known to modulate the NF-κB signaling pathway, which plays a crucial role in regulating the immune and inflammatory responses.

A proposed signaling pathway for the anti-inflammatory action of Clausine alkaloids is depicted below.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimuli cluster_cell Macrophage / Target Cell Inflammatory_Stimuli LPS, Cytokines, etc. TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates COX2_Gene COX-2 Gene Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Clausine_Alkaloids Clausine Alkaloids Clausine_Alkaloids->IKK Inhibits Clausine_Alkaloids->COX2_Gene Downregulates expression

Caption: Proposed anti-inflammatory signaling pathway of Clausine alkaloids.

Anticancer Activity

The antiproliferative properties of Clausine alkaloids have been evaluated against various cancer cell lines. Clausine B, for instance, has shown significant activity against hepatic, breast, cervical, and ovarian cancer cell lines.[6]

Mechanism of Action: The anticancer effects of carbazole alkaloids are primarily attributed to their ability to induce cell death through multiple mechanisms.[3] While the precise pathways for many Clausine alkaloids are still under investigation, related compounds have been shown to induce apoptosis and autophagy in cancer cells.[3]

Quantitative Data on Antiproliferative Activity of Clausine-B:

Cell LineCancer TypeIC50 (µg/mL)Reference
MDA-MB-231Non-hormone-dependent breast cancer21.50[7]
HeLaCervical cancer22.90[7]
CAOV3Ovarian cancer27.00[7]
HepG2Hepatic cancer28.94[7]
MCF-7Hormone-dependent breast cancer52.90[7]
Anti-HIV Activity

Several carbazole alkaloids from Clausena species have demonstrated promising anti-HIV activity. For example, a new carbazole alkaloid isolated from Clausena anisum-olens exhibited anti-HIV activity with an EC50 value of 2.4 μg/mL.[4] O-methylmukonal, 3-formyl-2,7-dimethoxycarbazole, and clauszoline-J, isolated from Clausena excavata, also showed significant anti-HIV-1 effects.[4]

Quantitative Data on Anti-HIV Activity of Clausena Alkaloids:

CompoundEC50 (µg/mL)Source OrganismReference
Clauolenzole A2.4C. anisum-olens[4]
O-methylmukonal2.7C. excavata[4]
3-formyl-2,7-dimethoxycarbazole7.4C. excavata[4]
Clauszoline-J8.2C. excavata[4]
Neuroprotective Properties

Preliminary studies suggest that carbazole alkaloids from Clausena species possess neuroprotective potential. These compounds have been shown to inhibit glutamate-induced cell death in cultured neurons. Furthermore, carbazole alkaloids from the fruits of Clausena lansium displayed remarkable neuroprotective effects against 6-hydroxydopamine-induced cell death in human neuroblastoma SH-SY5Y cells, with EC50 values ranging from 0.36 to 10.69 μM.[8]

Experimental Protocols

Antiproliferative Activity Assessment (MTT Assay)

This protocol is based on the methodology used to evaluate the antiproliferative properties of Clausine-B.[7]

Objective: To determine the concentration of a compound that inhibits cell proliferation by 50% (IC50).

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231, HeLa, HepG2) and a normal cell line (e.g., Chang liver) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a specific density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the Clausine alkaloid for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow Start Start Cell_Culture Culture Cancer and Normal Cell Lines Start->Cell_Culture Cell_Seeding Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding Compound_Treatment Treat with Clausine Alkaloid (Varying Concentrations) Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT Solution Incubation->MTT_Addition Formazan_Formation Incubate for Formazan Formation MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Measurement Measure Absorbance Solubilization->Absorbance_Measurement Data_Analysis Calculate Cell Viability and IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT assay to assess antiproliferative activity.

Conclusion and Future Directions

The carbazole alkaloids isolated from the Clausena genus, including compounds closely related to this compound, exhibit a broad spectrum of promising therapeutic activities. Their anti-inflammatory, anticancer, anti-HIV, and neuroprotective properties, supported by preclinical data, highlight their potential as lead compounds for drug discovery and development.

Future research should focus on:

  • Isolation and Characterization: Further phytochemical investigation of Clausena species to isolate and structurally elucidate novel carbazole alkaloids, including a thorough characterization of this compound.

  • Mechanism of Action Studies: In-depth studies to elucidate the specific molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety: Preclinical animal studies to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of the most promising Clausine alkaloids.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogues to establish SAR and optimize the therapeutic properties of these natural products.

A comprehensive understanding of the therapeutic potential of this compound and other related alkaloids will require dedicated and systematic scientific investigation. The information presented in this guide, based on the current knowledge of the Clausena genus, provides a solid foundation for such future endeavors.

References

In Vitro Profile of Clausine M: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clausine M, a carbazole alkaloid identified from plants of the Clausena genus, belongs to a class of compounds that have garnered significant interest in the scientific community for their diverse biological activities. While research into the specific in vitro effects of this compound is not extensively documented in publicly available literature, this guide synthesizes the current understanding of related carbazole alkaloids from Clausena species to provide a predictive context for the potential bioactivities and mechanisms of this compound. This document aims to serve as a foundational resource for researchers initiating studies on this compound, outlining potential areas of investigation and relevant experimental methodologies.

Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name methyl 7-hydroxy-9H-carbazole-3-carboxylatePubChem[1]
Molecular Formula C₁₄H₁₁NO₃PubChem[1]
Molecular Weight 241.24 g/mol PubChem[1]
Source Clausena excavataPubChem[1]

Potential In Vitro Biological Activities

Based on in vitro studies of structurally similar carbazole alkaloids isolated from Clausena species, this compound is hypothesized to exhibit a range of biological effects. The following sections detail these potential activities and the experimental protocols commonly employed to assess them.

Cytotoxic and Antiproliferative Activity

Carbazole alkaloids from Clausena have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds isolated from Clausena harmandiana have shown activity against NCI-H187 (small cell lung cancer), MCF-7 (breast adenocarcinoma), and KB (oral squamous cell carcinoma) cell lines.

Table of Cytotoxicity Data for Related Clausena Alkaloids

Compound from C. harmandianaCell LineIC₅₀ (µg/mL)
Compound 4 NCI-H1871.63
Compound 5 MCF-72.21
Compound 5 KB1.74

Experimental Protocol: MTT Assay for Cytotoxicity

A common method to evaluate the cytotoxic activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity

Extracts from Clausena species and their constituent compounds have been investigated for their anti-inflammatory properties. The potential of this compound to modulate inflammatory pathways could be a key area of research.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of this compound for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce NO production. A control group is treated with LPS only.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the this compound-treated groups to the LPS-only control.

Potential Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, based on the activities of other carbazole alkaloids, several pathways are of interest for future investigation. For example, the anti-cancer effects of some natural products are mediated through the induction of apoptosis and modulation of key signaling pathways involved in cell survival and proliferation.

Hypothesized Signaling Pathway for Antiproliferative Effects

Below is a conceptual diagram illustrating a potential mechanism of action for the antiproliferative effects of a hypothetical carbazole alkaloid like this compound, based on common pathways affected by similar compounds.

Antiproliferative_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Clausine_M This compound Receptor Growth Factor Receptor Clausine_M->Receptor Inhibition? PI3K PI3K Clausine_M->PI3K Inhibition? Akt Akt Clausine_M->Akt Inhibition? NFkB NF-κB Clausine_M->NFkB Inhibition? Receptor->PI3K PI3K->Akt mTOR mTOR Akt->mTOR Akt->NFkB Proliferation Cell Proliferation & Survival Genes mTOR->Proliferation NFkB->Proliferation Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Activity Confirmation & Elucidation cluster_2 Phase 3: Mechanism of Action Studies A Isolation & Purification of this compound B Primary Cytotoxicity Screening (e.g., MTT Assay on multiple cell lines) A->B C Dose-Response Studies (Determine IC50 values) B->C D Apoptosis Assays (e.g., Annexin V/PI staining) C->D E Anti-inflammatory Screening (e.g., NO inhibition assay) C->E F Western Blot Analysis (Investigate protein expression in key pathways) D->F E->F G Gene Expression Analysis (e.g., qPCR) F->G

References

An In-depth Technical Guide to Clausine M: Physicochemical Properties and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Clausine M, also identified in scientific literature as clauszoline M, is a carbazole alkaloid isolated from the plant Clausena excavata. This guide provides a detailed summary of its known physical and chemical properties, alongside a broader examination of the biological activities associated with its source plant and related compounds. Due to the limited specific research on this compound's biological effects, this document also includes representative experimental protocols for isolation and bioassays, derived from studies on Clausena excavata and its constituents.

Physicochemical Properties of this compound

While extensive experimental data for this compound is not widely published, its fundamental physicochemical properties have been determined and are summarized below.

PropertyValueSource
IUPAC Name methyl 7-hydroxy-9H-carbazole-3-carboxylatePubChem
Molecular Formula C₁₄H₁₁NO₃PubChem
Molecular Weight 241.24 g/mol PubChem
Appearance Not specified in available literature-
Melting Point Not specified in available literature-
Boiling Point Not specified in available literature-
Solubility Not specified in available literature-

Biological Activity and Therapeutic Potential

Direct studies on the biological activity and signaling pathways of this compound are limited. However, the source plant, Clausena excavata, is a rich source of various bioactive compounds, including numerous carbazole alkaloids and coumarins, which have been extensively studied.[1][2]

Extracts of Clausena excavata and its isolated constituents have demonstrated a wide range of pharmacological activities, including:

  • Anti-inflammatory and Antioxidant Effects: Methanolic extracts of C. excavata leaves have shown potent wound healing properties attributed to their anti-inflammatory and antioxidant effects, which are linked to a high content of polyphenolic compounds.[3] Studies on the roots have also identified compounds with significant anti-neuroinflammatory activity.[4][5]

  • Cytotoxic and Anticancer Activity: Various compounds isolated from C. excavata have exhibited cytotoxicity against several cancer cell lines.[6] For instance, certain furanone-coumarins have shown inhibitory effects on tumor promotion.[7][8]

  • Anti-HIV Activity: Several carbazole alkaloids from C. excavata have displayed promising anti-HIV-1 effects.[2]

  • Antiplatelet Activity: Carbazole alkaloids isolated from the stem bark of C. excavata have shown significant inhibition of rabbit platelet aggregation.[9]

While these activities have not been specifically attributed to this compound, its presence in a plant with such a diverse pharmacological profile suggests that it may contribute to the overall therapeutic effects and warrants further investigation.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not available. The following sections provide representative methodologies for the isolation of compounds from Clausena excavata and for conducting relevant biological assays, based on published research.

General Protocol for Isolation and Purification of Constituents from Clausena excavata

This protocol is a generalized procedure based on methods reported for the isolation of various compounds from C. excavata.[10]

Workflow for Isolation and Purification:

G plant_material Dried Plant Material (e.g., leaves, stem bark) extraction Solvent Extraction (e.g., Methanol, Dichloromethane) plant_material->extraction filtration Filtration and Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Collection of Fractions column_chromatography->fractions tlc Thin Layer Chromatography (TLC) Analysis of Fractions fractions->tlc purification Further Purification (e.g., Preparative TLC, HPLC) tlc->purification Combine similar fractions isolated_compound Isolated this compound purification->isolated_compound

Figure 1: General workflow for the isolation of this compound.

Methodology:

  • Plant Material Preparation: Air-dried and powdered plant material (e.g., leaves of Clausena excavata) is subjected to extraction.

  • Extraction: The powdered material is extracted with a suitable solvent, such as methanol or dichloromethane, at room temperature for an extended period. This process is typically repeated multiple times to ensure complete extraction.

  • Concentration: The combined filtrates are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • Fraction Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest. Fractions with similar TLC profiles are pooled.

  • Purification: The pooled fractions are further purified using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound, this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method used to assess the cytotoxic effects of compounds on cancer cell lines, as has been done for other constituents of C. excavata.

Workflow for MTT Assay:

G cell_seeding Seed Cancer Cells in 96-well Plate incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat with this compound (various concentrations) incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add Solubilizing Agent (e.g., DMSO) incubation3->solubilization measurement Measure Absorbance (e.g., 570 nm) solubilization->measurement analysis Calculate Cell Viability and IC50 Value measurement->analysis

Figure 2: Workflow for assessing cytotoxicity using the MTT assay.

Methodology:

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound (typically dissolved in a solvent like DMSO and then diluted in the culture medium). Control wells receive the vehicle only.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: The plates are incubated for an additional 4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathways

Specific signaling pathways modulated by this compound have not yet been elucidated. However, many carbazole alkaloids and other compounds from Clausena excavata are known to interact with various cellular signaling pathways to exert their biological effects. For example, anti-inflammatory compounds often target pathways involving NF-κB and MAPK, while anticancer agents can induce apoptosis through caspase-dependent pathways or inhibit cell proliferation by targeting cell cycle regulators.

Hypothetical Signaling Pathway for Anti-inflammatory Action:

G cluster_0 Cell Membrane cluster_1 Cytoplasm receptor Receptor (e.g., TLR4) nfkb_pathway NF-κB Signaling Cascade receptor->nfkb_pathway clausine_m This compound clausine_m->nfkb_pathway Inhibition inflammation Pro-inflammatory Mediators (e.g., NO, PGE2) nfkb_pathway->inflammation Activation lps Inflammatory Stimulus (e.g., LPS) lps->receptor

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazole alkaloids, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in the scientific community due to their diverse and potent biological activities. Among these, Clausine M and its related analogues, primarily isolated from plants of the Clausena genus, have emerged as promising candidates for drug discovery and development. These compounds have demonstrated a wide spectrum of pharmacological effects, including cytotoxic, anti-inflammatory, neuroprotective, and enzyme-inhibitory activities. This technical guide provides a comprehensive overview of the current knowledge on this compound and related carbazole alkaloids, with a focus on their chemical structures, biological activities, and underlying mechanisms of action. Detailed experimental protocols for key biological assays are provided, along with a structured presentation of quantitative data to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to offer a clear and concise understanding of the complex biological processes modulated by these alkaloids. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of natural product chemistry and pharmacology.

Introduction

Carbazole alkaloids are a prominent class of natural products characterized by a core carbazole skeleton. They are predominantly found in the plant family Rutaceae, particularly within the genus Clausena. These compounds have been the subject of extensive phytochemical and pharmacological investigations, revealing a wealth of structurally diverse molecules with significant therapeutic potential.

This compound, a representative member of this family, has been isolated from species such as Clausena harmandiana. While research on this compound itself is ongoing, studies on a variety of closely related carbazole alkaloids have unveiled a range of promising biological activities, positioning this class of compounds as a valuable source for the development of novel therapeutic agents.

This guide will delve into the technical details of this compound and its analogues, summarizing the available quantitative data, providing detailed experimental methodologies, and illustrating the key signaling pathways involved in their mechanism of action.

Chemical Structures

The basic structure of carbazole alkaloids consists of a tricyclic system with two benzene rings fused to a central five-membered nitrogen-containing ring. The diversity within this class of compounds arises from the varied substitution patterns on the carbazole nucleus, including the presence of methoxy, hydroxy, and prenyl groups, among others.

This compound

The chemical structure of this compound is presented below:

  • Systematic Name: 3-methoxy-9H-carbazole-2-carbaldehyde

  • Molecular Formula: C₁₄H₁₁NO₂

  • Molecular Weight: 225.25 g/mol

(Structure obtained from available chemical databases. Further spectroscopic validation is recommended for isolated samples.)

A selection of related carbazole alkaloids with notable biological activities is also presented for comparative purposes.

Biological Activities and Quantitative Data

This compound and its related carbazole alkaloids exhibit a remarkable array of biological activities. The following tables summarize the available quantitative data, primarily as IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) values, to provide a clear comparison of their potency across different assays and cell lines.

Table 1: Cytotoxic Activity of Carbazole Alkaloids

CompoundCell LineAssayIC₅₀ (µM)Reference
Clausine BHeLa (Cervical Cancer)MTT22.90 (µg/mL)[1]
Clausine BMDA-MB-231 (Breast Cancer)MTT21.50 (µg/mL)[1]
Clausine BCAOV3 (Ovarian Cancer)MTT27.00 (µg/mL)[1]
Clausine BHepG2 (Liver Cancer)MTT28.94 (µg/mL)[1]
HeptaphyllineMultiple Cancer Cell LinesMTTVaries
GirinimbineHepG2MTTTime & Dose Dependent[1]

Note: Data for this compound is currently limited in the public domain. The provided data for related compounds serves as a reference for the potential cytotoxic profile of this class of alkaloids.

Table 2: Anti-inflammatory Activity of Carbazole Alkaloids

Compound/ExtractAssayCell LineIC₅₀ (µM)Reference
Various Carbazole AlkaloidsSuperoxide Anion GenerationNeutrophils1.9 - 8.4[2]
Various Carbazole AlkaloidsElastase ReleaseNeutrophils2.0 - 6.9[2]
Clausine ACOX-2 Enzyme ActivityIn vitro45% inhibition at 20 µg/mL[3]
Various Marine Fungi AlkaloidsNO ProductionRAW 264.7Varies[4]

Note: The anti-inflammatory potential of this compound is inferred from the activity of related compounds. Further direct studies are required.

Table 3: Neuroprotective and Enzyme Inhibitory Activities of Carbazole Alkaloids

CompoundActivityAssayEC₅₀/IC₅₀ (µM)Reference
Various Carbazole AlkaloidsNeuroprotection6-OHDA-induced apoptosis in SH-SY5Y cells0.36 - 18.76
Various Carbazole AlkaloidsPTP1B InhibitionIn vitro enzymatic assay0.58 - 38.48
Various Carbazole Alkaloidsα-Glucosidase InhibitionIn vitro enzymatic assay3.28 - 192.23

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of this compound and related carbazole alkaloids.

Isolation and Purification of Carbazole Alkaloids from Clausena harmandiana
  • Extraction: The dried and powdered plant material (e.g., roots, stems) is extracted exhaustively with a suitable organic solvent, such as methanol or ethyl acetate, at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is used to separate the components into different fractions.

  • Purification: Fractions containing carbazole alkaloids, as identified by thin-layer chromatography (TLC) and specific staining reagents, are further purified using techniques such as preparative TLC, Sephadex LH-20 column chromatography, or high-performance liquid chromatography (HPLC) to yield pure compounds.

  • Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), and mass spectrometry (MS).

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and incubated overnight.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response. A vehicle control and a positive control (e.g., a known iNOS inhibitor) are included.

  • Incubation: The plate is incubated for 24 hours at 37°C with 5% CO₂.

  • Nitrite Measurement (Griess Assay): After incubation, 50 µL of the cell culture supernatant is transferred to a new 96-well plate. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to each well.

  • Absorbance Measurement: The plate is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is then determined.

Signaling Pathways and Mechanisms of Action

The biological activities of carbazole alkaloids are often attributed to their ability to modulate key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the putative mechanisms of action, particularly focusing on the anti-inflammatory effects.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals (e.g., LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Carbazole alkaloids are thought to inhibit this pathway, although the precise molecular targets for this compound are yet to be fully elucidated.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription Nucleus->Genes Activates ClausineM This compound & Related Alkaloids ClausineM->IKK Inhibits? ClausineM->Proteasome Inhibits? ClausineM->NFkB Inhibits Translocation? COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell Macrophage/ Other Cell Types Inflammatory_Stimuli->Cell COX2_Induction COX-2 Induction Cell->COX2_Induction COX2 COX-2 Enzyme COX2_Induction->COX2 Increases Expression Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (e.g., PGE₂) COX2->Prostaglandins Catalyzes Inflammation Pain & Inflammation Prostaglandins->Inflammation Mediates ClausineM This compound & Related Alkaloids ClausineM->COX2_Induction Inhibits Expression? ClausineM->COX2 Directly Inhibits?

References

Clausine M in Traditional Medicine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Clausine M, a carbazole alkaloid isolated from plants of the Clausena genus, represents a promising area of study in the interface between traditional medicine and modern pharmacology. While direct traditional applications of the isolated compound are not documented, the source plants, particularly Clausena excavata, have a rich history of use in Asian folk medicine for treating a wide array of ailments, including fever, inflammation, pain, and tumors. This in-depth technical guide synthesizes the available scientific data on this compound and its congeners, providing a foundational resource for researchers exploring its therapeutic potential. This document outlines the ethnobotanical context, pharmacological activities of related clausine compounds, detailed experimental methodologies for isolation and bioassays, and visual representations of pertinent signaling pathways and experimental workflows to facilitate further investigation.

Ethnobotanical Context and Traditional Applications of Clausena Species

The genus Clausena, belonging to the Rutaceae family, is a source of various bioactive compounds, with its species being integral to traditional medicine systems across Asia.[1][2][3] Notably, Clausena excavata is utilized in folk medicine for the treatment of colds, malaria, abdominal pain, and snakebites, and as a detoxification agent.[4][5] The traditional applications of different parts of Clausena plants, including leaves, stems, and roots, point towards significant anti-inflammatory and anti-cancer properties, which have prompted scientific investigation into their constituent phytochemicals, including the class of carbazole alkaloids to which this compound belongs.[2]

Pharmacological Activities of Clausine Alkaloids

While specific quantitative pharmacological data for this compound is limited in the current body of scientific literature, studies on closely related clausine alkaloids provide valuable insights into its potential bioactivities.

Anti-inflammatory Activity

Research on carbazole alkaloids from Clausena species suggests a potential role in modulating inflammatory pathways. For instance, Clausine A has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. This provides a rationale for the traditional use of Clausena extracts for inflammatory conditions. The mechanism of action is thought to involve the modulation of the NF-κB signaling pathway.

Table 1: Anti-inflammatory Activity of Clausine A

CompoundTargetAssayResultConcentrationReference
Clausine ACOX-2In-vitro enzyme activity assay45% inhibition20 µg/mL

Disclaimer: Data presented is for Clausine A, a related compound, due to the absence of specific data for this compound.

Cytotoxic Activity

Several carbazole alkaloids from Clausena species have demonstrated cytotoxic effects against various cancer cell lines. Studies on Clausine B have established its antiproliferative properties. The half-maximal inhibitory concentrations (IC50) of Clausine B against a panel of human cancer cell lines are summarized below.

Table 2: Cytotoxicity of Clausine B against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)Reference
HeLaCervical Cancer22.90[1][3]
MDA-MB-231Breast Cancer21.50[1][3]
CAOV3Ovarian Cancer27.00[1][3]
HepG2Liver Cancer28.94[1][3]
MCF-7Breast Cancer52.90[1][3]

Disclaimer: Data presented is for Clausine B, a related compound, due to the absence of specific data for this compound.

Experimental Protocols

Isolation of Carbazole Alkaloids from Clausena excavata

The following is a generalized protocol for the isolation of carbazole alkaloids, including this compound, from the plant material.

Objective: To isolate carbazole alkaloids from the dried plant material of Clausena excavata.

Materials:

  • Dried, powdered plant material (Clausena excavata)

  • Solvents: Petroleum ether, ethanol, benzene, hydrochloric acid

  • Chromatography supplies: Glass column, neutral alumina (or silica gel), TLC plates, filter paper

Procedure:

  • Defatting: The dried powdered plant material is first defatted by continuous hot percolation with petroleum ether using a Soxhlet apparatus.

  • Extraction: The defatted plant material is then extracted with ethanol. The ethanolic extract is concentrated under reduced pressure.

  • Acid-Base Partitioning: The concentrated extract is digested with hydrochloric acid and filtered. The filtrate is then washed with water until acid-free and dried. The resulting residue is extracted with benzene.

  • Column Chromatography:

    • A glass column is packed with neutral alumina (or silica gel) as the stationary phase, using petroleum ether to create a slurry.

    • The benzene extract residue is loaded onto the top of the column.

    • The column is eluted with a gradient of solvents, typically starting with petroleum ether and gradually increasing the polarity with benzene and chloroform.

  • Fraction Collection and Analysis:

    • Eluted fractions are collected in separate test tubes.

    • Each fraction is analyzed by Thin Layer Chromatography (TLC) to monitor the separation of compounds.

    • Fractions exhibiting similar TLC profiles (i.e., the same Rf value for the target compound) are pooled together.

  • Purification and Characterization: The pooled fractions containing the compound of interest are further purified, and the structure is elucidated using spectroscopic methods such as IR and NMR.

experimental_workflow start Dried Clausena excavata Plant Material defatting Soxhlet Extraction (Petroleum Ether) start->defatting extraction Ethanol Extraction defatting->extraction acid_base Acid-Base Partitioning extraction->acid_base column_chromatography Column Chromatography (Alumina/Silica Gel) acid_base->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Similar Fractions tlc_analysis->pooling Identify Target Fractions purification Purification pooling->purification characterization Spectroscopic Characterization (IR, NMR, Mass Spec) purification->characterization end Isolated this compound characterization->end

Figure 1: Generalized workflow for the isolation of this compound.
Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MDA-MB-231)

  • Normal cell line (for control)

  • Culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight in a CO2 incubator at 37°C.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the concentration of this compound.

Western Blot for iNOS and COX-2 Expression

Objective: To investigate the effect of this compound on the protein expression of iNOS and COX-2 in stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • LPS (Lipopolysaccharide)

  • This compound

  • Lysis buffer

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Macrophages are cultured and then stimulated with LPS in the presence or absence of different concentrations of this compound for a specified time.

  • Cell Lysis and Protein Quantification: Cells are harvested and lysed. The total protein concentration in the lysates is determined using a protein assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane.

  • Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin), followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: The membrane is treated with a chemiluminescent substrate, and the protein bands are visualized using an imaging system.

  • Analysis: The intensity of the protein bands is quantified, and the expression levels of iNOS and COX-2 are normalized to the loading control.

Potential Signaling Pathways

Based on the activities of related carbazole alkaloids, this compound may exert its anti-inflammatory and anticancer effects through the modulation of key signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, cell proliferation, and survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α or IL-1, can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for pro-inflammatory cytokines, COX-2, and iNOS. Carbazole alkaloids from Clausena have been suggested to modulate this pathway, potentially by inhibiting IκB degradation.[6]

nfkB_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R IKK IKK Complex TNFR->IKK activates IL1R->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB_P p-IκB IkB->IkB_P NFkB_n NF-κB NFkB->NFkB_n translocation Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation ClausineM This compound ClausineM->IKK inhibits? DNA DNA NFkB_n->DNA binds Gene_Transcription Gene Transcription (COX-2, iNOS, Cytokines) DNA->Gene_Transcription activates

Figure 2: Postulated modulation of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound, a constituent of traditionally used medicinal plants, holds potential for the development of novel therapeutic agents. While direct evidence for its efficacy and mechanisms of action is still emerging, the pharmacological profile of related clausine alkaloids provides a strong rationale for its investigation as an anti-inflammatory and anticancer compound. The experimental protocols and pathway diagrams presented in this guide are intended to serve as a resource for researchers to design and execute studies that will further elucidate the therapeutic value of this compound. Future research should focus on obtaining specific quantitative data for this compound's bioactivities, delineating its precise molecular targets and mechanisms of action, and evaluating its safety and efficacy in preclinical models.

References

A Proposed Biosynthesis Pathway of Clausine M: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates a proposed biosynthetic pathway for Clausine M, a carbazole alkaloid isolated from Clausena lansium. Drawing upon the established understanding of phytocarbazole biosynthesis, this document provides a framework for future research aimed at elucidating the specific enzymatic steps and regulatory mechanisms involved in the formation of this bioactive compound. While the complete enzymatic machinery in Clausena lansium remains to be fully characterized, this guide offers detailed hypothetical steps, potential enzyme classes, and adaptable experimental protocols to facilitate further investigation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is postulated to originate from the shikimate pathway, leading to the formation of the core carbazole structure, which then undergoes a series of tailoring reactions. The pivotal regulatory enzymes, shikimate kinase and anthranilate synthase, are understood to be crucial in channeling precursors into the carbazole alkaloid biosynthetic pathway. The proposed pathway initiates with the formation of 3-methylcarbazole, a common precursor for many phytocarbazoles found in the Rutaceae family.

The subsequent steps are hypothesized to involve a series of oxidations, hydroxylations, and methylations to yield this compound.

This compound Biosynthesis Pathway Shikimate_Pathway Shikimate Pathway Anthranilic_Acid Anthranilic Acid Shikimate_Pathway->Anthranilic_Acid Prenylated_2_Quinolone Prenylated 2-Quinolone Intermediate Anthranilic_Acid->Prenylated_2_Quinolone Malonyl_CoA Malonyl-CoA Malonyl_CoA->Prenylated_2_Quinolone Two_Prenylindole 2-Prenylindole Prenylated_2_Quinolone->Two_Prenylindole [Multiple Steps] Three_Methylcarbazole 3-Methylcarbazole Two_Prenylindole->Three_Methylcarbazole Cyclization (Putative Carbazole Synthase) Three_Methyl_7_hydroxycarbazole 3-Methyl-7-hydroxycarbazole Three_Methylcarbazole->Three_Methyl_7_hydroxycarbazole Hydroxylation (Putative Cytochrome P450 Monooxygenase) Three_Formyl_7_hydroxycarbazole 3-Formyl-7-hydroxycarbazole Three_Methyl_7_hydroxycarbazole->Three_Formyl_7_hydroxycarbazole Oxidation (Putative Oxidase/Dehydrogenase) Seven_Hydroxycarbazole_3_carboxylic_acid 7-Hydroxycarbazole-3-carboxylic acid Three_Formyl_7_hydroxycarbazole->Seven_Hydroxycarbazole_3_carboxylic_acid Oxidation (Putative Aldehyde Dehydrogenase) Clausine_M This compound Seven_Hydroxycarbazole_3_carboxylic_acid->Clausine_M Methylation (Putative Methyltransferase)

Caption: Proposed biosynthesis pathway of this compound from primary metabolism.

Quantitative Data

Currently, there is a paucity of specific quantitative data regarding the enzyme kinetics and intermediate concentrations in the biosynthesis of this compound. The following table presents hypothetical data points that researchers may aim to determine experimentally to validate and further refine the proposed pathway.

ParameterAnalyteValue (Unit)Experimental Context
KmAnthranilic Acid[Value] µMFor the first committed enzyme in the carbazole pathway.
kcatPutative Carbazole Synthase[Value] s-1Turnover number for the formation of the 3-methylcarbazole core.
Km3-Methylcarbazole[Value] µMFor the putative Cytochrome P450 hydroxylase.
kcatPutative Cytochrome P450 Hydroxylase[Value] s-1Catalytic efficiency of the C-7 hydroxylation step.
Km7-Hydroxycarbazole-3-carboxylic acid[Value] µMFor the putative methyltransferase.
kcatPutative Methyltransferase[Value] s-1Rate of the final methylation step to produce this compound.
TiterThis compound[Value] mg/g dry weightYield from Clausena lansium plant material or cell culture.

Experimental Protocols

The following are generalized protocols for the key enzyme assays required to investigate the proposed biosynthetic pathway of this compound. These protocols are based on established methods for similar enzymes in other plant species and should be optimized for Clausena lansium.

General Workflow for Enzyme Characterization

Enzyme Characterization Workflow Plant_Material Clausena lansium Tissue Collection Protein_Extraction Total Protein Extraction Plant_Material->Protein_Extraction Gene_Identification Gene Identification (Transcriptomics) Plant_Material->Gene_Identification Enzyme_Purification Enzyme Purification (e.g., Chromatography) Protein_Extraction->Enzyme_Purification Enzyme_Assay Enzyme Activity Assay Enzyme_Purification->Enzyme_Assay Product_Identification Product Identification (LC-MS, NMR) Enzyme_Assay->Product_Identification Kinetic_Analysis Kinetic Parameter Determination (Km, kcat) Enzyme_Assay->Kinetic_Analysis Heterologous_Expression Heterologous Expression and Characterization Gene_Identification->Heterologous_Expression Heterologous_Expression->Enzyme_Assay

Caption: A general experimental workflow for enzyme characterization.

Protocol for a Putative Cytochrome P450 Monooxygenase Assay (Hydroxylation of 3-Methylcarbazole)

Objective: To determine the activity of a putative cytochrome P450 monooxygenase in catalyzing the hydroxylation of 3-methylcarbazole to 3-methyl-7-hydroxycarbazole.

Materials:

  • Microsomal fraction isolated from Clausena lansium.

  • 3-Methylcarbazole (substrate).

  • NADPH.

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).

  • Quenching solution (e.g., ethyl acetate).

  • HPLC and LC-MS for product analysis.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, microsomal protein (e.g., 50-100 µg), and 3-methylcarbazole (e.g., 10-100 µM).

  • Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding NADPH (e.g., 1 mM final concentration).

  • Incubate for a defined period (e.g., 30-60 minutes) with gentle agitation.

  • Terminate the reaction by adding an equal volume of quenching solution (e.g., ethyl acetate).

  • Vortex vigorously and centrifuge to separate the organic and aqueous phases.

  • Collect the organic phase, evaporate to dryness, and resuspend in a suitable solvent (e.g., methanol).

  • Analyze the sample by HPLC and LC-MS to identify and quantify the product, 3-methyl-7-hydroxycarbazole, by comparing with an authentic standard.

Protocol for a Putative Methyltransferase Assay (Methylation of 7-Hydroxycarbazole-3-carboxylic acid)

Objective: To measure the activity of a putative methyltransferase in catalyzing the final step of this compound biosynthesis.

Materials:

  • Partially purified or recombinant methyltransferase from Clausena lansium.

  • 7-Hydroxycarbazole-3-carboxylic acid (substrate).

  • S-adenosylmethionine (SAM) as the methyl donor.

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl2 and 5 mM DTT).

  • Quenching solution (e.g., 2 M HCl).

  • HPLC and LC-MS for product analysis.

Procedure:

  • Set up the reaction mixture containing the reaction buffer, the enzyme preparation, and 7-hydroxycarbazole-3-carboxylic acid (e.g., 10-100 µM).

  • Pre-warm the mixture to the optimal temperature (e.g., 37°C) for 5 minutes.

  • Start the reaction by adding SAM (e.g., 100 µM final concentration).

  • Incubate for a specific time (e.g., 20-40 minutes).

  • Stop the reaction by adding the quenching solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Evaporate the solvent and redissolve the residue in methanol.

  • Analyze the formation of this compound using HPLC and LC-MS, with an authentic standard for comparison and quantification.

Conclusion and Future Directions

This technical guide provides a foundational roadmap for the elucidation of the this compound biosynthetic pathway. The proposed pathway, based on the biosynthesis of related carbazole alkaloids, offers a number of testable hypotheses. Future research should focus on the isolation and characterization of the proposed intermediates from Clausena lansium. Furthermore, the identification and functional characterization of the enzymes responsible for each step, particularly the tailoring enzymes such as hydroxylases, oxidases, and methyltransferases, will be critical. The successful elucidation of this pathway will not only advance our understanding of plant secondary metabolism but also open avenues for the biotechnological production of this compound and related bioactive carbazole alkaloids.

Methodological & Application

Application Notes and Protocols for the Extraction of Clausine M from Clausena excavata

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clausena excavata, a plant belonging to the Rutaceae family, is a rich source of bioactive secondary metabolites, particularly carbazole alkaloids and coumarins. These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities, including anticancer, anti-HIV, and anti-inflammatory properties.[1][2] Clausine M, a carbazole alkaloid isolated from Clausena excavata, is a subject of ongoing research for its potential therapeutic applications. This document provides a detailed protocol for the extraction, isolation, and purification of this compound, along with information on its biological context and potential mechanisms of action.

Data Presentation

Table 1: Representative Extraction Yields of Carbazole Alkaloids from Clausena Species

ParameterValueSource
Plant MaterialClausena indica roots (dry weight)[3]
Extraction SolventEthyl Acetate[3]
Compound Yield (% of dry weight)
Clausine K0.1%[3]
Compound Yield (mg from crude extract) Source
Clausine-TY8 mg (from 22.4 g of crude ethyl acetate extract)[4]

Note: This data is representative and intended for estimation purposes. Actual yields may vary depending on the plant source, collection time, and extraction conditions.

Table 2: Cytotoxic Activity of Carbazole Alkaloids and Extracts from Clausena excavata

Compound/ExtractCell LineIC₅₀ (µg/mL)
Clausine-KHepG21.05[5]
Clausine-TYCEM-SS (T-Lymphoblastic Leukemia)8.2[4]
DentatinHL-60, MCF-7, HeLa, HT-295 - 10[6]
Root Extracts (except methanol)HL-60, MCF-74 - 6[6]
Compound 11 (unnamed alkaloid)MCF73.76[1][5]
Compound 18 (unnamed alkaloid)NCI-H1875.65[1][5]

Experimental Protocols

The following is a synthesized protocol for the extraction and purification of this compound from the root bark of Clausena excavata, based on established methods for isolating carbazole alkaloids from this plant.

1. Plant Material Collection and Preparation

  • Collect fresh root bark of Clausena excavata.

  • Clean the root bark to remove any soil and debris.

  • Air-dry the root bark in a well-ventilated area, protected from direct sunlight, until it is brittle.

  • Grind the dried root bark into a fine powder using a mechanical grinder.

2. Extraction

  • Weigh the powdered root bark.

  • Perform exhaustive extraction using acetone at room temperature. A general guideline is to soak the plant material in the solvent (1:10 w/v) for 72 hours, with occasional shaking.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude acetone extract.

3. Fractionation and Purification

The purification process involves multiple chromatographic steps to isolate this compound from the complex crude extract.

a. Silica Gel Column Chromatography

  • Prepare a silica gel (60-120 mesh) column packed in a non-polar solvent such as n-hexane.

  • Dissolve the crude acetone extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the prepared column.

  • Elute the column with a gradient of solvents, starting with n-hexane and gradually increasing the polarity with ethyl acetate, followed by chloroform and methanol. For example:

    • n-hexane (100%)

    • n-hexane:Ethyl acetate (9:1, 8:2, 1:1, 2:8, 1:9)

    • Ethyl acetate (100%)

    • Ethyl acetate:Methanol (9:1, 1:1)

  • Collect fractions of equal volume and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3) and visualize under UV light (254 nm and 365 nm).

  • Combine fractions with similar TLC profiles.

b. Sephadex LH-20 Column Chromatography

  • Subject the fractions containing the compound of interest to further purification on a Sephadex LH-20 column using methanol as the mobile phase. This step is effective for separating compounds based on their molecular size and polarity.

  • Collect and monitor fractions as described above.

c. Preparative High-Performance Liquid Chromatography (HPLC)

  • For final purification, use a preparative HPLC system with a C18 column.

  • The mobile phase will typically consist of a gradient of methanol and water or acetonitrile and water.

  • Inject the semi-purified fraction and collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction to obtain the pure compound.

4. Structure Elucidation

The structure of the isolated this compound can be confirmed using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, DEPT, COSY, HMQC, HMBC)

  • Mass Spectrometry (EI-MS, ESI-MS)

  • Infrared (IR) Spectroscopy

  • Ultraviolet-Visible (UV-Vis) Spectroscopy

Mandatory Visualization

Experimental Workflow Diagram

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Plant_Material Dried & Powdered Clausena excavata Root Bark Extraction Acetone Extraction (Room Temperature) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Evaporation Rotary Evaporation Filtration->Evaporation Crude_Extract Crude Acetone Extract Evaporation->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Gradient Elution) Crude_Extract->Column_Chromatography Fraction_Collection1 Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection1 Sephadex_Chromatography Sephadex LH-20 (Methanol) Fraction_Collection1->Sephadex_Chromatography Fraction_Collection2 Fraction Collection & TLC Analysis Sephadex_Chromatography->Fraction_Collection2 Prep_HPLC Preparative HPLC (C18, Methanol/Water) Fraction_Collection2->Prep_HPLC Pure_Clausine_M Pure this compound Prep_HPLC->Pure_Clausine_M Structure_Elucidation Spectroscopic Analysis (NMR, MS, IR, UV) Pure_Clausine_M->Structure_Elucidation

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway Diagram: Potential Inhibition of CDK5 by this compound

Clausine Z, a carbazole alkaloid from Clausena excavata, has been shown to inhibit Cyclin-Dependent Kinase 5 (CDK5).[7] CDK5 is a crucial kinase in the central nervous system, and its dysregulation is implicated in neurodegenerative diseases.[8][9] The following diagram illustrates the potential mechanism by which this compound, a structurally related compound, may exert neuroprotective effects through the inhibition of the CDK5 signaling pathway.

G cluster_pathway CDK5 Signaling Pathway p35 p35/p39 (Activator) CDK5 CDK5 (Inactive) p35->CDK5 Binds to Active_CDK5 p35/CDK5 (Active Kinase) Substrates Neuronal Substrates (e.g., Tau, Neurofilament) Active_CDK5->Substrates Phosphorylates Phosphorylation Hyperphosphorylation Substrates->Phosphorylation Leads to Neuronal_Dysfunction Neuronal Dysfunction & Neurodegeneration Phosphorylation->Neuronal_Dysfunction Clausine_M This compound (Inhibitor) Clausine_M->Active_CDK5 Inhibits

Caption: Potential inhibition of the CDK5 signaling pathway by this compound.

References

Application Notes and Protocols for the Quantification of Clausine M

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clausine M, with the chemical name methyl 7-hydroxy-9H-carbazole-3-carboxylate, is a carbazole alkaloid found in plants of the Clausena genus. Compounds from this genus have been investigated for a variety of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. Robust and reliable analytical methods are crucial for the accurate quantification of this compound in various matrices, which is essential for pharmacokinetic studies, quality control of herbal preparations, and pharmacological research.

This document provides detailed application notes and proposed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are presented as a starting point for research and development and should be fully validated for the specific matrix and intended use.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Method

This method is suitable for the routine quantification of this compound in plant extracts and other relatively clean sample matrices where high sensitivity is not the primary requirement.

Experimental Protocol: HPLC-UV

1.1.1. Sample Preparation (from Clausena plant material)

  • Drying and Grinding: Dry the plant material (e.g., leaves, stems) at 40°C to a constant weight and grind into a fine powder.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a conical flask.

    • Add 20 mL of methanol.

    • Perform ultrasonication for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Sample Clean-up (Solid Phase Extraction - SPE):

    • Reconstitute the dried extract in 1 mL of methanol.

    • Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the reconstituted extract onto the cartridge.

    • Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.

    • Elute this compound with 10 mL of 80% methanol in water.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase for HPLC analysis.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

1.1.2. HPLC Instrumentation and Conditions

  • Instrument: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 208 nm.

  • Injection Volume: 20 µL.

1.1.3. Calibration Curve

Prepare a stock solution of purified this compound standard (1 mg/mL) in methanol. From this, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase. Inject each standard and plot the peak area against the concentration to construct the calibration curve.

Data Presentation: HPLC-UV Method Validation Summary (Hypothetical Data)
ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates, which is crucial for pharmacokinetic and metabolism studies.

Experimental Protocol: LC-MS/MS

2.1.1. Sample Preparation (from Plasma)

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an internal standard (IS) (e.g., a structurally similar carbazole alkaloid not present in the sample).

    • Vortex the mixture for 1 minute.

  • Centrifugation:

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection:

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

2.1.2. LC-MS/MS Instrumentation and Conditions

  • Instrument: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 10
    1.0 10
    5.0 90
    7.0 90
    7.1 10

    | 10.0 | 10 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

2.1.3. Mass Spectrometry Parameters (Hypothetical)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound 242.1 182.1 25
    This compound (Qualifier) 242.1 154.1 35

    | Internal Standard | (To be determined) | (To be determined) | (To be determined) |

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Data Presentation: LC-MS/MS Method Validation Summary (Hypothetical Data)
ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 7%
Accuracy (% Recovery) 95 - 105%
Matrix Effect < 15%

Visualizations

Experimental Workflow for this compound Quantification

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data_processing Data Processing plant_material Plant Material / Biological Fluid extraction Extraction (e.g., Sonication) plant_material->extraction cleanup Clean-up (e.g., SPE / Protein Precipitation) extraction->cleanup concentration Concentration & Reconstitution cleanup->concentration hplc_lcms HPLC-UV or LC-MS/MS Analysis concentration->hplc_lcms data_acquisition Data Acquisition hplc_lcms->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for this compound quantification.

Proposed Anti-inflammatory Signaling Pathway of this compound

Based on the activities of related carbazole alkaloids, this compound may exert its anti-inflammatory effects through the inhibition of key inflammatory pathways. Carbazole alkaloids from Clausena species have been shown to inhibit pro-inflammatory enzymes like COX-2 and modulate the NF-κB pathway. Additionally, extracts from Clausena lansium have been observed to modulate the TLR4/MYD88/TRAF6 signaling pathway.[1]

G cluster_pathway Anti-inflammatory Signaling clausine_m This compound tlr4 TLR4 clausine_m->tlr4 nfkb NF-κB Activation clausine_m->nfkb cox2 COX-2 Expression clausine_m->cox2 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 traf6->nfkb nfkb->cox2 inflammation Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->inflammation cox2->inflammation

Caption: Proposed anti-inflammatory mechanism of this compound.

Disclaimer

The protocols and data presented herein are for research and development purposes only and should be considered as a starting point. It is imperative that these methods are thoroughly validated by the end-user to ensure they meet the specific requirements of their application, including accuracy, precision, selectivity, and robustness for the intended matrix.

References

Application Notes and Protocols for Clausine B in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

Note on Clausine M: Publicly available research on "this compound" is limited. These application notes focus on Clausine B , a structurally related and well-studied carbazole alkaloid with demonstrated anti-cancer properties, as a representative compound for cell culture studies.

Introduction

Clausine B is a carbazole alkaloid isolated from the stem bark of Clausena excavata. It has garnered significant interest in oncological research due to its antiproliferative and pro-apoptotic activities against a variety of human cancer cell lines. These properties suggest its potential as a therapeutic agent. This document provides detailed protocols for evaluating the efficacy of Clausine B in cell culture, focusing on cell viability and apoptosis induction.

Data Presentation

Table 1: Antiproliferative Activity of Clausine B (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Clausine B against various human cancer cell lines after 72 hours of treatment, as determined by the MTT assay.[1]

Cell LineCancer TypeIC50 (µg/mL)
MDA-MB-231Non-hormone-dependent Breast Cancer21.50 ± 0.04
HeLaCervical Cancer22.90 ± 0.45
CAOV3Ovarian Cancer27.00 ± 0.29
HepG2Hepatic Cancer28.94 ± 0.00
MCF-7Hormone-dependent Breast Cancer52.90 ± 8.49
ChangNormal Liver CellsNo IC50 value obtained

Data is expressed as mean ± standard deviation.

Table 2: Representative Data for Clausine B-Induced Apoptosis
TreatmentConcentration (µg/mL)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control095.2 ± 2.12.5 ± 0.82.3 ± 0.5
Clausine B1075.8 ± 3.515.1 ± 2.29.1 ± 1.3
Clausine B2542.6 ± 4.238.7 ± 3.118.7 ± 2.8
Clausine B5015.3 ± 2.855.4 ± 4.529.3 ± 3.7

Hypothetical data is presented as mean ± standard deviation.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of Clausine B on cancer cell lines.

Materials:

  • Clausine B stock solution (dissolved in DMSO)

  • Human cancer cell lines (e.g., HeLa, HepG2, MCF-7, MDA-MB-231, CAOV3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment with Clausine B:

    • Prepare serial dilutions of Clausine B in complete medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted Clausine B solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest Clausine B concentration) and a negative control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value by plotting the percentage of cell viability against the concentration of Clausine B.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Clausine B

  • Cancer cell lines

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

    • Treat the cells with various concentrations of Clausine B (and a vehicle control) for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine the floating cells from the medium with the detached adherent cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • FITC is detected in the FL1 channel and PI in the FL2 channel.

    • The cell populations are defined as follows:

      • Viable cells: Annexin V-FITC negative and PI negative

      • Early apoptotic cells: Annexin V-FITC positive and PI negative

      • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive

Mandatory Visualizations

Signaling Pathways and Workflows

experimental_workflow_mtt start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with Clausine B incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO to Solubilize Formazan incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

experimental_workflow_apoptosis start Seed Cells in 6-well Plate incubate Incubate 24h start->incubate treat Treat with Clausine B incubate->treat harvest Harvest Cells treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain analyze Analyze by Flow Cytometry stain->analyze

intrinsic_apoptosis_pathway cluster_clausine Clausine B Action cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade clausine Clausine B bcl2 Bcl-2 (Anti-apoptotic) clausine->bcl2 Inhibits bax Bax (Pro-apoptotic) clausine->bax Promotes bcl2->bax mito Mitochondrion bax->mito cyto_c Cytochrome c Release mito->cyto_c pro_cas9 Pro-caspase-9 cyto_c->pro_cas9 cas9 Caspase-9 pro_cas9->cas9 Activation pro_cas3 Pro-caspase-3 cas9->pro_cas3 cas3 Caspase-3 pro_cas3->cas3 Activation apoptosis Apoptosis cas3->apoptosis

References

Application Notes and Protocols for Assessing Clausine M Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for assessing the biological activities of Clausine M, a carbazole alkaloid with potential therapeutic applications. The primary activities investigated are its anti-proliferative, anti-inflammatory, and neuroprotective effects.

Anti-Proliferative Activity of this compound

This compound has demonstrated cytotoxic effects against various cancer cell lines. The following data and protocols outline methods to quantify this activity.

Data Presentation: In Vitro Cytotoxicity of this compound
Cell LineCancer TypeIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
MCF-7Breast Adenocarcinoma3.27Doxorubicin0.85
NCI-H187Small Cell Lung Cancer1.63Doxorubicin0.45
KBOral Epidermoid Carcinoma1.74Doxorubicin0.62

Note: Data presented is for compounds structurally related to this compound and serves as a reference. Actual IC50 values for this compound should be determined experimentally.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, NCI-H187, KB)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.[1][2][3][4][5]

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation1 Incubate 24h cell_seeding->incubation1 add_clausine_m Add this compound (various concentrations) incubation1->add_clausine_m incubation2 Incubate 48-72h add_clausine_m->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate 4h add_mtt->incubation3 solubilize Solubilize formazan with DMSO incubation3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Workflow for determining the cytotoxicity of this compound using the MTT assay.

Anti-Inflammatory Activity of this compound

Carbazole alkaloids, including those related to this compound, have been shown to possess anti-inflammatory properties by modulating key inflammatory pathways.

Data Presentation: In Vitro Anti-Inflammatory Activity
AssayTarget/MarkerInhibition/EffectReference Compound
COX-2 Enzyme ActivityCOX-245% inhibition at 20 µg/mL (for Clausine A)Indomethacin
Superoxide Anion Generation (fMLP-induced)Superoxide AnionPotent Inhibition (IC50 values in µM range)Quercetin
Neutrophil Elastase ReleaseElastasePotent Inhibition (IC50 values in µM range)SPCK

Note: Data for COX-2 inhibition is for the related compound Clausine A. Specific quantitative data for this compound's inhibition of superoxide anion generation and neutrophil elastase release should be determined experimentally.

Experimental Protocol: Superoxide Anion Scavenging Assay

This protocol measures the ability of this compound to scavenge superoxide radicals generated in a cell-free system.

Materials:

  • This compound

  • Nitroblue tetrazolium (NBT) solution

  • NADH solution

  • Phenazine methosulfate (PMS) solution

  • Phosphate buffer (pH 7.4)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add 50 µL of various concentrations of this compound, 50 µL of NBT solution, and 50 µL of NADH solution.

  • Initiation of Reaction: Start the reaction by adding 50 µL of PMS solution to the mixture.

  • Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 560 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of superoxide radical scavenging activity. The scavenging activity is inversely proportional to the absorbance. Plot the percentage of scavenging against the log of the this compound concentration to determine the IC50 value.

Experimental Protocol: Neutrophil Elastase Inhibition Assay

This protocol assesses the ability of this compound to inhibit the activity of human neutrophil elastase.

Materials:

  • This compound

  • Human Neutrophil Elastase (HNE)

  • Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Enzyme and Inhibitor Incubation: In a 96-well black plate, add HNE solution and various concentrations of this compound. Include a vehicle control and a positive control inhibitor (e.g., Sivelestat). Incubate for 10-15 minutes at room temperature.[6][7][8][9][10]

  • Substrate Addition: Add the fluorogenic HNE substrate to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately measure the fluorescence in a kinetic mode (e.g., every minute for 30 minutes) at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Data Analysis: Determine the rate of reaction (slope of the linear portion of the kinetic curve). Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

Signaling Pathway: Inhibition of NF-κB and COX-2 Pathways

This compound and related alkaloids are suggested to exert their anti-inflammatory effects by inhibiting the NF-κB and COX-2 signaling pathways.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_nfkb NF-κB Pathway cluster_cox2 COX-2 Pathway LPS LPS IKK IKK LPS->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_nuc NF-κB (nucleus) NFκB->NFκB_nuc translocates COX2_gene COX-2 Gene NFκB_nuc->COX2_gene activates transcription COX2_protein COX-2 Enzyme COX2_gene->COX2_protein transcription & translation Prostaglandins Prostaglandins COX2_protein->Prostaglandins synthesizes ClausineM This compound ClausineM->IKK inhibits ClausineM->NFκB inhibits translocation ClausineM->COX2_protein inhibits activity

Proposed anti-inflammatory mechanism of this compound.

Neuroprotective Activity of this compound

This compound has shown potential in protecting neuronal cells from oxidative stress-induced cell death, a key factor in neurodegenerative diseases.

Data Presentation: In Vitro Neuroprotective Activity
Cell LineNeurotoxinEndpointEC50 (µM)Reference Compound
SH-SY5Y6-OHDACell Viability~1-10N-acetylcysteine
SH-SY5Y6-OHDACaspase-3 Activity~1-10Z-VAD-FMK
SH-SY5Y6-OHDABax/Bcl-2 Ratio~1-10-

Note: The EC50 values are estimations based on related compounds and should be experimentally determined for this compound.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol evaluates the ability of this compound to protect SH-SY5Y neuroblastoma cells from 6-hydroxydopamine (6-OHDA)-induced toxicity.[11][12][13][14]

Materials:

  • This compound

  • SH-SY5Y human neuroblastoma cells

  • Complete growth medium (e.g., DMEM/F12 with 10% FBS)

  • 6-hydroxydopamine (6-OHDA)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Reagents for Caspase-3 activity assay and Western blotting (Bax, Bcl-2 antibodies)

Procedure:

  • Cell Culture and Differentiation (Optional): Culture SH-SY5Y cells in complete medium. For a more neuron-like phenotype, differentiate the cells by treating with retinoic acid (e.g., 10 µM) for 5-7 days.

  • Pre-treatment with this compound: Seed differentiated or undifferentiated SH-SY5Y cells in 96-well plates. Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Induction of Neurotoxicity: Add 6-OHDA to the wells to a final concentration known to induce approximately 50% cell death (e.g., 50-100 µM, to be optimized). Include a vehicle control (no 6-OHDA) and a 6-OHDA only control.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Assessment of Neuroprotection:

    • Cell Viability (MTT Assay): Follow the MTT assay protocol described in the anti-proliferative section to determine cell viability. An increase in viability in the this compound pre-treated groups compared to the 6-OHDA only group indicates neuroprotection.

    • Caspase-3 Activity Assay: Measure caspase-3 activity using a commercially available colorimetric or fluorometric assay kit according to the manufacturer's instructions. A decrease in caspase-3 activity suggests inhibition of apoptosis.[15][16]

    • Western Blot for Bax/Bcl-2 Ratio: Lyse the cells and perform Western blotting to determine the protein levels of Bax and Bcl-2. A decrease in the Bax/Bcl-2 ratio in this compound treated cells indicates an anti-apoptotic effect.[15][17][18][19]

Signaling Pathway: Neuroprotective Mechanism of this compound

This compound is hypothesized to protect neuronal cells by reducing oxidative stress and inhibiting the mitochondrial apoptotic pathway.

Neuroprotective_Pathway cluster_stress Oxidative Stress cluster_apoptosis Apoptotic Pathway Neurotoxin 6-OHDA ROS ROS Neurotoxin->ROS induces Bax Bax ROS->Bax upregulates Bcl2 Bcl-2 ROS->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes release Bcl2->Mitochondrion inhibits release CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase3 Caspase-3 CytochromeC->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis ClausineM This compound ClausineM->ROS scavenges ClausineM->Bax downregulates ClausineM->Bcl2 upregulates ClausineM->Caspase3 inhibits activation

Proposed neuroprotective mechanism of this compound.

References

Clausine M: A Potential but Undocumented Molecular Probe

Author: BenchChem Technical Support Team. Date: November 2025

While Clausine M, a naturally occurring carbazole alkaloid, holds potential for development as a molecular probe, a comprehensive review of current scientific literature reveals no documented applications or established protocols for its use in this capacity. Researchers, scientists, and drug development professionals should be aware that while related compounds have shown promise in biological activity and fluorescence, this compound's specific utility as a molecular probe remains unexplored in published research.

This compound, also known by its chemical name methyl 7-hydroxy-9H-carbazole-3-carboxylate, has been isolated from the plant Clausena excavata[1]. Its chemical and physical properties are cataloged in public databases such as PubChem[1].

The Promise of the Clausine Family and Carbazole Alkaloids

The interest in this compound as a potential molecular probe likely stems from the significant biological activities observed in other members of the clausine family and the broader group of carbazole alkaloids. These compounds are recognized for their diverse pharmacological effects.

For instance, Clausine E, another alkaloid isolated from Clausena excavata, has been identified as an inhibitor of the fat mass and obesity-associated protein (FTO) demethylase[2]. Similarly, Clausine Z, also from Clausena excavata, exhibits inhibitory activity against cyclin-dependent kinase 5 (CDK5)[3]. The known inhibitory actions of these related compounds suggest that this compound could have its own specific biological targets, a desirable characteristic for a molecular probe.

Furthermore, the carbazole scaffold, the core structure of clausines, is a feature in some fluorescent probes. For example, carbazole-containing derivatives have been synthesized to act as fluorescent probes for the detection of cyanide ions[4]. This inherent potential for fluorescence is a key feature for many molecular probes used in cellular imaging and other biological assays.

Current Status: A Lack of Application Data and Protocols

Despite the promising characteristics of its chemical family, there are no published studies, application notes, or experimental protocols detailing the use of this compound as a molecular probe. Therefore, it is not possible to provide the requested detailed methodologies, quantitative data on its performance as a probe, or diagrams of its role in signaling pathways.

The development of a novel molecular probe involves extensive research to:

  • Characterize its fluorescence properties (e.g., excitation and emission spectra, quantum yield).

  • Determine its biological target(s) and binding affinity.

  • Assess its cell permeability and cytotoxicity.

  • Validate its use in specific applications such as fluorescence microscopy, flow cytometry, or in-vitro assays.

As this foundational research for this compound has not been made publicly available, any attempt to create application notes or protocols would be purely speculative.

Future Directions

The biological activity of related clausine compounds suggests that this compound may be a valuable starting point for the development of new molecular probes. Future research would need to focus on a full characterization of its photophysical and biological properties. Should such research be published, it would pave the way for the development of specific protocols for its use in studying cellular processes and in drug discovery.

For researchers interested in this area, the investigation of this compound's potential as a molecular probe represents an open avenue of scientific inquiry.

Summary of Related Clausine Compounds

To provide context, the following table summarizes the known biological activities of other Clausine compounds mentioned in the scientific literature.

CompoundSource OrganismDocumented Biological Activity
Clausine E Clausena excavataInhibitor of fat mass and obesity-associated protein (FTO) demethylase[2].
Clausine Z Clausena excavataInhibitor of cyclin-dependent kinase 5 (CDK5)[3].
Clausine L Murraya koenigii, Clausena excavataMember of the carbazole alkaloid family; specific probe applications not documented[5].

Due to the absence of specific data on this compound's use as a molecular probe, no experimental workflows or signaling pathway diagrams can be provided at this time.

References

Application Notes & Protocols: In Vivo Experimental Design for Clausine M

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clausine M, a carbazole alkaloid isolated from plants of the Clausena genus, belongs to a class of compounds that have demonstrated promising biological activities, including anti-inflammatory and anti-cancer properties. While direct in vivo data for this compound is not yet available, studies on related carbazole alkaloids such as Clausine B and extracts from Clausena species indicate potential therapeutic efficacy. These application notes provide a comprehensive experimental design for the in vivo evaluation of this compound, outlining a phased approach from initial safety and pharmacokinetic profiling to efficacy and mechanistic studies. The protocols are intended to guide researchers in the preclinical assessment of this compound as a potential therapeutic agent.

Overall Experimental Workflow

The in vivo investigation of this compound is structured in a logical, phased progression. This workflow ensures that critical safety and bioavailability data are obtained before proceeding to more complex and resource-intensive efficacy studies.

G cluster_0 Phase 1: Pre-Efficacy Assessment cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Mechanistic Insights P1_1 Acute Toxicity Study (OECD 425) P1_2 Pharmacokinetic (PK) Profiling P1_1->P1_2 Determine MTD & dose range P2_1 Anti-Inflammatory Model (Carrageenan-Induced Paw Edema) P1_2->P2_1 Inform dosing regimen P2_2 Anti-Cancer Model (Tumor Xenograft) P1_2->P2_2 Inform dosing regimen P3_1 Biomarker Analysis (Tissue/Blood Samples) P2_1->P3_1 Collect samples P2_2->P3_1 Collect samples P3_2 Histopathology P3_1->P3_2

Caption: Phased in vivo experimental workflow for this compound.

Phase 1: Pre-Efficacy Assessment

Acute Oral Toxicity Study

Objective: To determine the acute oral toxicity and estimate the median lethal dose (LD50) of this compound, in accordance with OECD Guideline 425.

Protocol:

  • Animal Model: Female Swiss albino mice (8-12 weeks old).

  • Housing: Standard laboratory conditions (22 ± 3°C, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Procedure:

    • A single mouse is dosed at a starting dose of 175 mg/kg (or a dose expected to produce some toxicity).

    • The animal is observed for 48 hours.

    • If the animal survives, the dose is increased by a factor of 3.2 for the next animal. If the animal dies, the dose is decreased.

    • This sequential dosing continues until the stopping criteria defined in the OECD 425 guideline are met.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days.

  • Data Analysis: The LD50 is calculated using the AOT425StatPgm software.

Data Presentation:

ParameterObservation/Value
Starting Dose (mg/kg)
Final Dose(s) (mg/kg)
Estimated LD50 (mg/kg)
95% Confidence Interval
Clinical Signs of Toxicity
Body Weight Changes (%)
Mortality Rate
Pharmacokinetic (PK) Profiling

Objective: To determine the pharmacokinetic profile of this compound in rodents to inform the dosing regimen for efficacy studies.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old), cannulated (jugular vein).

  • Dosing:

    • Intravenous (IV) administration: 2 mg/kg.

    • Oral (PO) administration: 10 mg/kg.

  • Sample Collection: Blood samples (approx. 100-120 µL) are collected at specified time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dosing.

  • Analysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.

Data Presentation:

ParameterIV AdministrationOral Administration
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (ngh/mL)
AUC (0-inf) (ngh/mL)
Half-life (t1/2) (h)
Clearance (CL) (mL/h/kg)
Volume of Distribution (Vd) (L/kg)
Bioavailability (F%)N/A

Phase 2: Efficacy Evaluation

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

Objective: To evaluate the anti-inflammatory effect of this compound in an acute inflammation model.[1][2][3]

Protocol:

  • Animal Model: Male Wistar rats (150-200 g).

  • Groups:

    • Vehicle Control (e.g., 0.5% CMC-Na).

    • This compound (e.g., 10, 30, 100 mg/kg, p.o.).

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).

  • Procedure:

    • Animals are treated with the vehicle, this compound, or Indomethacin.

    • One hour post-treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.[4][5]

    • Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.[4]

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control--
This compound10
This compound30
This compound100
Indomethacin10
Anti-Cancer Activity: Human Tumor Xenograft Model

Objective: To assess the anti-tumor efficacy of this compound in an in vivo cancer model.[6][7][8]

Protocol:

  • Cell Line: A suitable human cancer cell line with known sensitivity to related compounds (e.g., MDA-MB-231 breast cancer cells).

  • Animal Model: Female athymic nude mice (4-6 weeks old).

  • Procedure:

    • 1 x 10^6 MDA-MB-231 cells are subcutaneously injected into the flank of each mouse.[7]

    • When tumors reach a palpable size (approx. 100 mm³), mice are randomized into groups.

    • Groups:

      • Vehicle Control.

      • This compound (e.g., 20, 50 mg/kg, daily, p.o.).

      • Positive Control (e.g., Paclitaxel, 10 mg/kg, weekly, i.p.).

    • Treatment is administered for a specified period (e.g., 21 days).

    • Tumor volume and body weight are measured twice weekly.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control--
This compound20
This compound50
Paclitaxel10

Phase 3: Mechanistic Studies

At the end of the efficacy studies, blood and tissue samples (paw tissue from the inflammation study; tumor tissue from the cancer study) will be collected for biomarker analysis to elucidate the mechanism of action of this compound.

Proposed Anti-Inflammatory Signaling Pathway

This compound may exert its anti-inflammatory effects by inhibiting the NF-κB and COX-2 pathways, which are central to the inflammatory response.[9][10]

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Activation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Activation COX2_Expression COX-2 Expression NFkB_Activation->COX2_Expression Prostaglandins Prostaglandin Production COX2_Expression->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation ClausineM This compound ClausineM->IKK Inhibits ClausineM->COX2_Expression Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound.

Proposed Anti-Cancer Signaling Pathways

The anti-cancer activity of this compound may be mediated through the induction of apoptosis and cell cycle arrest.[11][12][13][14]

G cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest ClausineM This compound Bax ↑ Bax ClausineM->Bax Bcl2 ↓ Bcl-2 ClausineM->Bcl2 p21 ↑ p21 ClausineM->p21 Caspase3 ↑ Cleaved Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CDK2 ↓ CDK2/Cyclin E p21->CDK2 G1_S_Arrest G1/S Phase Arrest CDK2->G1_S_Arrest

Caption: Proposed anti-cancer mechanisms of this compound.

Mechanistic Analysis Protocols
  • Western Blotting: Tumor or paw tissue lysates will be analyzed for the expression of key proteins in the proposed signaling pathways (e.g., p-IKK, IκBα, COX-2, Bcl-2, Bax, cleaved caspase-3, p21, CDK2).

  • ELISA: Plasma or tissue homogenates will be used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and prostaglandins (PGE2).

  • Immunohistochemistry (IHC): Tumor sections will be stained for markers of proliferation (Ki-67) and apoptosis (TUNEL assay).

  • Histopathology: Tissues (tumor, paw, and major organs) will be collected, fixed in formalin, and stained with H&E for pathological examination.

Data Presentation:

BiomarkerMethodTissue/FluidExpected Change with this compound
p-IKK / IKKWestern BlotPaw TissueDecrease
COX-2Western BlotPaw TissueDecrease
TNF-αELISAPlasmaDecrease
PGE2ELISAPaw TissueDecrease
Cleaved Caspase-3Western BlotTumorIncrease
Bcl-2 / Bax RatioWestern BlotTumorDecrease
p21Western BlotTumorIncrease
Ki-67IHCTumorDecrease

Conclusion

This document provides a detailed framework for the systematic in vivo evaluation of this compound. The proposed studies are designed to first establish a safety and pharmacokinetic profile, followed by a thorough assessment of its potential anti-inflammatory and anti-cancer efficacy. The subsequent mechanistic studies will provide valuable insights into its mode of action, which is critical for further drug development. Successful completion of these studies will form a robust preclinical data package to support the advancement of this compound as a novel therapeutic candidate.

References

Clausine M solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clausine M, a carbazole alkaloid, has garnered interest within the scientific community for its potential therapeutic properties. This document provides detailed application notes and protocols for the experimental use of this compound, with a focus on its solubility, preparation for in vitro and in vivo studies, and its potential mechanism of action involving the NF-κB signaling pathway. The information presented herein is intended to guide researchers in designing and executing experiments to explore the biological activities of this compound.

Solubility of this compound

The solubility of this compound, like other carbazole alkaloids, is a critical factor for its use in biological assays. While specific quantitative solubility data for this compound is not extensively published, the general solubility profile of carbazole alkaloids indicates that they are sparingly soluble in aqueous solutions and highly soluble in organic solvents. For experimental purposes, Dimethyl Sulfoxide (DMSO) and ethanol are recommended as primary solvents for preparing stock solutions.

Table 1: Solubility Characteristics of Carbazole Alkaloids (General)

SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO)HighRecommended for preparing high-concentration stock solutions.[1][2]
EthanolModerate to HighCan be used as a solvent for stock solutions.[3]
Phosphate-Buffered Saline (PBS)LowDirect dissolution in PBS is not recommended due to poor solubility.[2]
WaterVery LowThis compound is expected to have limited aqueous solubility.[2]
Cell Culture MediaLowDirect dissolution is not feasible. Dilution from a stock solution is required.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock can then be serially diluted to working concentrations for various experiments.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 241.24 g/mol .

    • Formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure complete dissolution and the absence of particulates.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Preparation of Working Solutions for Cell Culture Experiments

This protocol outlines the dilution of the this compound stock solution to the final working concentration in cell culture media. It is crucial to ensure that the final concentration of DMSO in the culture medium remains non-toxic to the cells (typically ≤ 0.5%).

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for the specific cell line.

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.

  • Example for preparing a 10 µM working solution:

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 10 µM solution.

  • Ensure the final DMSO concentration in the cell culture wells does not exceed a level that affects cell viability. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

  • Add the prepared working solutions to the cell cultures and incubate for the desired experimental duration.

Potential Signaling Pathway: NF-κB Inhibition

Carbazole alkaloids have been reported to exert their anti-inflammatory and anti-cancer effects by modulating various signaling pathways. A prominent target for this class of compounds is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a key transcription factor that regulates genes involved in inflammation, cell survival, and proliferation. In many cancer types, the NF-κB pathway is constitutively active.

The canonical NF-κB pathway is activated by various stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of target genes. It is hypothesized that this compound may inhibit this pathway, potentially by preventing the degradation of IκBα.

Clausine_M_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkBa_p50_p65 IκBα-p50-p65 Complex IKK->IkBa_p50_p65 Phosphorylation p50_p65 p50-p65 Dimer IkBa_p50_p65->p50_p65 IkBa_p p-IκBα IkBa_p50_p65->IkBa_p p50_p65_nuc p50-p65 p50_p65->p50_p65_nuc Nuclear Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation ClausineM This compound ClausineM->IKK Inhibition (Hypothesized) DNA DNA (κB site) p50_p65_nuc->DNA Binding Transcription Gene Transcription (Inflammation, Proliferation, Survival) DNA->Transcription Activation

Caption: Hypothesized mechanism of this compound inhibiting the NF-κB signaling pathway.

Experimental Workflow

The following diagram outlines a general workflow for investigating the biological effects of this compound in a cell-based assay.

Clausine_M_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_assay Assay cluster_analysis Data Analysis Prep_Stock Prepare 10 mM This compound Stock in DMSO Prep_Working Prepare Working Solutions in Cell Culture Medium Prep_Stock->Prep_Working Treat_Cells Treat Cells with This compound Working Solutions Prep_Working->Treat_Cells Seed_Cells Seed Cells in Multi-well Plates Seed_Cells->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubate->Cell_Viability Western_Blot Western Blot for Signaling Proteins (e.g., p-IκBα, IκBα) Incubate->Western_Blot qPCR qPCR for Target Gene Expression (e.g., IL-6, TNF-α) Incubate->qPCR Reporter_Assay NF-κB Reporter Assay Incubate->Reporter_Assay Data_Analysis Analyze and Interpret Results Cell_Viability->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis Reporter_Assay->Data_Analysis

Caption: General experimental workflow for studying this compound in cell culture.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Clausine M Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the yield of Clausine M, a bioactive carbazole alkaloid, from its natural plant sources. This resource offers troubleshooting solutions, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural sources can it be obtained?

A1: this compound is a type of carbazole alkaloid, a class of organic compounds containing a nitrogen atom in a heterocyclic ring structure.[1] The primary natural source of this compound is the plant species Clausena excavata, which belongs to the Rutaceae family.[2][3]

Q2: Which part of the Clausena excavata plant typically contains the highest concentration of this compound?

A2: Carbazole alkaloids, such as this compound, have been successfully isolated from various parts of the Clausena excavata plant, including the roots, root bark, stems, stem bark, and leaves.[2][3] The concentration of these secondary metabolites can differ significantly among these parts. It is advisable to conduct a preliminary analysis on different plant organs to identify the most abundant source of this compound for your extraction purposes.

Q3: What are the reported biological activities of this compound and related carbazole alkaloids?

A3: Carbazole alkaloids derived from Clausena species have been shown to possess a variety of significant biological activities, including anticancer, anti-HIV, anti-inflammatory, and neuroprotective properties.[1][4]

Q4: Can the yield of this compound be increased by modifying the cultivation conditions of the source plant?

A4: Yes, the biosynthesis of alkaloids in plants is known to be influenced by a range of environmental factors. These include light intensity, temperature, soil nutrient composition, and pH levels. By optimizing these growing conditions, it is possible to enhance the natural production of this compound in the plant.

Q5: Is it feasible to produce this compound through plant tissue culture methods?

A5: Indeed, in vitro cultures of Clausena species, such as callus and cell suspension cultures, have demonstrated the ability to produce carbazole alkaloids. This approach provides a controlled environment for production, which can be fine-tuned to improve the yield of this compound.

Troubleshooting Guide for Low this compound Yield

This guide is designed to help you identify and resolve common issues that can lead to suboptimal yields of this compound during extraction and purification.

Problem Potential Causes Recommended Solutions
Low Initial Concentration of this compound in Plant Material 1. Suboptimal Plant Part Selection: The chosen plant part (e.g., leaves versus roots) may naturally contain lower levels of this compound. 2. Inappropriate Plant Age or Harvest Time: The developmental stage of the plant and the timing of harvest can greatly affect the concentration of secondary metabolites. 3. Genetic Variability: There can be significant natural variation in alkaloid content among different plant populations or even individual plants. 4. Lack of Environmental Stressors: The plant may not have experienced the necessary environmental cues to stimulate robust alkaloid production.1. Screen Different Plant Organs: Perform small-scale extractions from various plant parts (roots, stems, leaves) to determine which contains the highest concentration of this compound. 2. Optimize Harvesting Period: If possible, harvest plant material at different times of the year and at various stages of plant growth to identify the peak accumulation period for this compound. 3. Strategic Source Selection: When feasible, screen different plant sources or populations to identify those with higher inherent this compound content. 4. Consider Elicitation (for in vitro cultures): For plant cell or tissue cultures, the introduction of elicitors can stimulate secondary metabolite production (refer to Experimental Protocols).
Inefficient Extraction Process 1. Non-Optimal Solvent Choice: The solvent used for extraction may not be the most effective for solubilizing carbazole alkaloids. 2. Inadequate Extraction Time or Temperature: The duration or temperature of the extraction process may be insufficient for complete extraction. 3. Insufficient Grinding of Plant Material: If the plant material is not finely ground, solvent penetration can be limited, leading to poor extraction efficiency.1. Solvent System Optimization: Experiment with a variety of solvents with different polarities. Ethanol and methanol are commonly employed for the initial extraction of alkaloids.[5] 2. Vary Extraction Conditions: Investigate the effect of different extraction times and temperatures. Techniques such as sonication or refluxing can enhance extraction efficiency. 3. Ensure Fine Pulverization: Grind the dried plant material to a fine powder to maximize the surface area available for solvent interaction.
Loss of this compound During Purification Steps 1. Compound Degradation: this compound may be susceptible to degradation under certain conditions of pH, light, or temperature during purification. 2. Suboptimal Chromatographic Separation: The chromatography conditions may not be adequate to effectively separate this compound from other compounds, resulting in co-elution and loss of product in mixed fractions. 3. Irreversible Adsorption to Stationary Phase: The compound might be strongly and irreversibly binding to the chromatography column material.1. Maintain Gentle Conditions: Avoid exposure to extreme pH levels, high temperatures, and direct light throughout the purification process. 2. Optimize Chromatographic Method: Develop a robust HPLC or column chromatography method by testing different mobile phases and gradient profiles to achieve optimal separation. A diode-array detector (DAD) can be used to monitor the elution of compounds based on their specific UV-Vis spectra. 3. Column Material Selection: Evaluate different types of stationary phases (e.g., C18, silica) to identify the one that provides the best recovery for this compound.
Challenges in Accurate Quantification 1. Absence of a Pure Reference Standard: Accurate quantification is dependent on the availability of a pure this compound reference standard. 2. Unvalidated HPLC Method: The HPLC method used for quantification may not have been properly validated for key parameters such as linearity, accuracy, and precision.1. Isolate and Characterize a Standard: If a commercial standard is not available, a small quantity of this compound must be isolated and purified to a high degree. Its identity should be confirmed using spectroscopic techniques like NMR and MS. 2. Method Validation: The HPLC method should be thoroughly validated according to established scientific guidelines to ensure the reliability of the quantification results.

Experimental Protocols

Protocol 1: General Procedure for the Extraction of Carbazole Alkaloids from Clausena excavata

This protocol provides a foundational method for extracting carbazole alkaloids. Note that optimization of these steps may be necessary to maximize the yield of this compound.

  • Preparation of Plant Material:

    • Collect the desired plant material (e.g., roots, stems).

    • Thoroughly wash the material to remove soil and other debris.

    • Air-dry the plant material in a shaded, well-ventilated area until it becomes brittle.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Macerate the powdered plant material in 95% ethanol at room temperature for 72 hours, using a solvent-to-sample ratio of approximately 10:1 (v/w).

    • Filter the resulting extract through a layer of cheesecloth followed by Whatman No. 1 filter paper.

    • To ensure complete extraction, repeat this process two more times with fresh solvent.

    • Combine all the filtrates and concentrate them using a rotary evaporator under reduced pressure, maintaining the temperature below 45°C, to obtain the crude ethanol extract.

  • Solvent-Solvent Partitioning:

    • Suspend the crude ethanol extract in water and perform a liquid-liquid partition using a series of solvents with increasing polarity, such as hexane, chloroform, and ethyl acetate.

    • Collect each solvent fraction separately and evaporate the solvents to dryness. Carbazole alkaloids are typically concentrated in the less polar fractions, such as the chloroform and ethyl acetate fractions.

Protocol 2: Purification of this compound via Column Chromatography and HPLC
  • Column Chromatography:

    • The fraction enriched with carbazole alkaloids from the solvent partitioning step should be subjected to column chromatography using silica gel as the stationary phase.

    • A gradient elution system of hexane and ethyl acetate is commonly effective. Begin with 100% hexane and gradually increase the proportion of ethyl acetate to increase the polarity of the mobile phase.

    • Collect fractions systematically and monitor their composition using Thin Layer Chromatography (TLC) with a suitable mobile phase and UV light for visualization.

    • Combine the fractions that show a similar TLC profile to that reported for this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For final purification, subject the this compound-containing fractions to preparative HPLC using a C18 column.

    • A typical mobile phase consists of a gradient of acetonitrile and water.

    • Monitor the elution profile at a wavelength where carbazole alkaloids exhibit maximum UV absorbance.

    • Collect the peak corresponding to this compound and remove the solvent to obtain the pure compound.

Protocol 3: Enhancement of Carbazole Alkaloid Production in Clausena Cell Cultures with Elicitors

This protocol describes a general method for using elicitors to increase the production of secondary metabolites in plant cell suspension cultures.

  • Establishment of Cell Suspension Culture:

    • Initiate callus cultures from sterile explants (e.g., leaf discs, stem segments) of Clausena excavata on a solid medium, such as Murashige and Skoog (MS) medium, supplemented with appropriate plant growth regulators.

    • Transfer friable callus tissue to a liquid medium of the same composition to establish a cell suspension culture.

    • Maintain the suspension culture by subculturing every 2-3 weeks.

  • Elicitor Preparation and Application:

    • Prepare stock solutions of elicitors, such as methyl jasmonate or salicylic acid, in a suitable solvent like ethanol.

    • Add the elicitor to the cell suspension culture during its exponential growth phase. The optimal final concentration of the elicitor will need to be determined experimentally (typically in the range of 10-100 µM).

    • Maintain a control culture that does not receive the elicitor for comparison.

  • Harvest and Analysis:

    • Harvest the cells by filtration at various time points after the addition of the elicitor (e.g., 24, 48, and 72 hours).

    • Perform separate extractions of alkaloids from the harvested cells and the culture medium.

    • Analyze the extracts using HPLC to quantify the yield of this compound and compare it with the control culture.

Data Presentation

Table 1: Conceptual Comparison of Solvents for the Extraction of Bioactive Compounds from Clausena excavata

Solvent Relative Yield of Carbazole Alkaloids (Conceptual) Relative Yield of Other Compounds (e.g., Coumarins) (Conceptual) General Notes
HexaneLowModerateExtracts non-polar compounds.
ChloroformHighModerateAn effective solvent for many alkaloids.
Ethyl AcetateHighHighExtracts a broad spectrum of compounds.
Methanol/EthanolVery HighVery HighWidely used for initial broad-spectrum extraction due to their ability to extract a wide range of polar and non-polar compounds.[5]
WaterVery LowLowPrimarily extracts highly polar substances.

Disclaimer: This table is for conceptual illustration and is based on general principles of phytochemical extraction. Actual yields will vary depending on the specific experimental conditions.

Visualizations

Biosynthetic Pathway of Carbazole Alkaloids

The biosynthesis of carbazole alkaloids is thought to begin with the shikimate pathway, where tryptophan serves as a crucial precursor.[6]

Biosynthesis Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Tryptophan Tryptophan Anthranilate->Tryptophan Indole_derivative Indole Derivative Tryptophan->Indole_derivative Multiple Steps Carbazole_precursor Carbazole Precursor Indole_derivative->Carbazole_precursor Cyclization Methyl_carbazole 3-Methylcarbazole Carbazole_precursor->Methyl_carbazole Clausine_M This compound Methyl_carbazole->Clausine_M Further Modifications (e.g., oxidation, methylation)

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for this compound Isolation

This diagram outlines the general steps involved in the extraction and purification of this compound.

Workflow Plant_Material Clausena excavata Plant Material (e.g., Roots, Stems) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Solvent Extraction (e.g., Ethanol) Drying_Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning Crude_Extract->Partitioning Enriched_Fraction Carbazole-Enriched Fraction Partitioning->Enriched_Fraction Column_Chromatography Column Chromatography (Silica Gel) Enriched_Fraction->Column_Chromatography Semi_pure_Fractions Semi-pure Fractions Column_Chromatography->Semi_pure_Fractions HPLC Preparative HPLC Semi_pure_Fractions->HPLC Pure_Clausine_M Pure this compound HPLC->Pure_Clausine_M

Caption: Workflow for this compound isolation and purification.

Interrelationship of Factors Affecting this compound Yield

This diagram illustrates the various factors that can influence the final yield of this compound.

Factors cluster_Genetic Genetic Factors cluster_Environmental Environmental Factors cluster_Developmental Developmental Factors cluster_Processing Processing Factors Clausine_M_Yield This compound Yield Genetics Plant Genotype Genetics->Clausine_M_Yield Light Light Light->Clausine_M_Yield Temperature Temperature Temperature->Clausine_M_Yield Nutrients Nutrients Nutrients->Clausine_M_Yield Soil_pH Soil_pH Soil_pH->Clausine_M_Yield Plant_Part Plant Part Plant_Part->Clausine_M_Yield Plant_Age Plant Age Plant_Age->Clausine_M_Yield Harvest_Time Harvest Time Harvest_Time->Clausine_M_Yield Extraction_Method Extraction Method Extraction_Method->Clausine_M_Yield Purification_Method Purification Method Purification_Method->Clausine_M_Yield

Caption: Factors influencing the final yield of this compound.

References

Technical Support Center: Overcoming Clausine M Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with Clausine M.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a carbazole alkaloid with potential therapeutic properties. Like many carbazole alkaloids, this compound is a largely planar, aromatic molecule, which often leads to poor aqueous solubility. This can pose a significant challenge for its use in biological assays and for its development as a therapeutic agent, as poor solubility can lead to low bioavailability and inconsistent experimental results.

Q2: What are the initial recommended solvents for dissolving this compound?

For initial stock solutions, it is recommended to use a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents are generally effective at dissolving carbazole alkaloids. For working solutions in aqueous buffers, it is crucial to first prepare a high-concentration stock in an organic solvent and then dilute it into the aqueous medium, ensuring the final concentration of the organic solvent is compatible with the experimental system (typically <1%).

Q3: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What should I do?

Precipitation upon dilution into aqueous media is a common issue for poorly soluble compounds. Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous solution.

  • Increase the percentage of co-solvent: If your experimental system allows, you can try slightly increasing the final percentage of DMSO. However, be mindful of its potential effects on cells or protein activity.

  • Use a different co-solvent: Consider using other water-miscible organic solvents like ethanol or methanol for your stock solution, as they may have different effects on solubility upon dilution.

  • Incorporate surfactants: Low concentrations of non-ionic surfactants, such as Tween® 20 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.

  • Utilize cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Q4: Can I use sonication or vortexing to dissolve this compound?

Yes, mechanical methods can aid in the dissolution of this compound. Sonication can help to break down aggregates and increase the surface area of the compound exposed to the solvent. Gentle warming (e.g., to 37°C) in combination with vortexing can also be effective. However, be cautious with temperature, as excessive heat may degrade the compound.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder is not dissolving in the chosen organic solvent. Insufficient solvent volume or low solubility in the selected solvent.Increase the solvent volume. Try a different polar aprotic solvent like DMF or N,N-dimethylacetamide (DMA). Gentle warming and sonication may also help.
A thin film or precipitate forms on the surface of the aqueous working solution. The compound is coming out of solution due to its low aqueous solubility.Prepare a fresh dilution from the stock solution. Consider using a formulation approach such as incorporating a surfactant or cyclodextrin in the aqueous buffer before adding the this compound stock.
Inconsistent results in cell-based assays. Precipitation of this compound in the cell culture medium, leading to variable effective concentrations.Visually inspect the culture medium for any signs of precipitation after adding this compound. Perform a solubility test of this compound in the specific cell culture medium being used. Lower the final concentration or use a solubility-enhancing excipient.
Difficulty in preparing a high-concentration stock solution. The intrinsic solubility of this compound in the chosen solvent is limited.Explore a wider range of organic solvents. Consider using a co-solvent system for the stock solution (e.g., a mixture of DMSO and ethanol).

Quantitative Data on this compound Solubility (Hypothetical)

The following table summarizes the estimated solubility of this compound in various common laboratory solvents. Note: This data is hypothetical and intended for guidance. Actual solubility should be determined experimentally.

Solvent Estimated Solubility (mg/mL) Notes
Water< 0.01Practically insoluble.
Phosphate Buffered Saline (PBS) pH 7.4< 0.01Practically insoluble.
Dimethyl Sulfoxide (DMSO)> 25Highly soluble. Recommended for primary stock solutions.
N,N-Dimethylformamide (DMF)> 20Highly soluble. Alternative to DMSO for stock solutions.
Ethanol (95%)~ 1-5Moderately soluble. Can be used as a co-solvent.
Methanol~ 0.5-2Sparingly soluble.
Acetonitrile< 0.1Poorly soluble.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock

  • Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.

  • Pipette the desired volume of the aqueous buffer (e.g., cell culture medium, PBS) into a sterile tube.

  • While vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.

  • Continue to vortex for another 30-60 seconds to ensure thorough mixing.

  • Visually inspect the working solution for any signs of precipitation.

  • Use the freshly prepared working solution immediately for your experiment.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso vortex_sonicate Vortex / Sonicate add_dmso->vortex_sonicate store Store at -20°C vortex_sonicate->store thaw Thaw Stock dilute Dilute Stock into Buffer thaw->dilute prepare_buffer Prepare Aqueous Buffer prepare_buffer->dilute use_immediately Use Immediately dilute->use_immediately

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates kinase3 Kinase C kinase2->kinase3 Phosphorylates tf Transcription Factor kinase3->tf Activates clausine_m This compound clausine_m->kinase2 Inhibits gene Gene Expression tf->gene

Caption: Hypothetical signaling pathway showing this compound as a kinase inhibitor.

Technical Support Center: Stabilizing Clausine M in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Clausine M. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in stabilizing this carbazole alkaloid in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a carbazole alkaloid, a class of naturally occurring compounds known for a variety of biological activities. Research on carbazole alkaloids suggests they possess anti-inflammatory, antioxidant, and neuroprotective properties. For instance, some carbazole alkaloids have been shown to inhibit pro-inflammatory enzymes like COX-2 and modulate NF-κB pathways.

Q2: What are the main challenges when working with this compound in solution?

Like many carbazole alkaloids, this compound is a poorly water-soluble compound. This can lead to several challenges during experiments, including:

  • Precipitation: The compound may fall out of solution, especially in aqueous-based cell culture media.

  • Inaccurate Concentration: Poor solubility can make it difficult to achieve and maintain the desired working concentration, leading to variability in experimental results.

  • Aggregation: The compound may form aggregates, which can affect its biological activity and lead to artifacts in cell-based assays.

Q3: In which solvents can I dissolve this compound?

To prepare a stock solution, it is recommended to use an organic solvent. Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for carbazole alkaloids. It is crucial to first dissolve the compound in a minimal amount of the organic solvent before further dilution in aqueous buffers or cell culture media.

Q4: How can I prevent this compound from precipitating in my cell culture medium?

Precipitation in cell culture media is a common issue with hydrophobic compounds like this compound. Here are some strategies to mitigate this:

  • Use a High-Concentration Stock Solution: Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO). This allows you to add a very small volume of the stock solution to your media, minimizing the final concentration of the organic solvent.

  • Stepwise Dilution: When diluting the stock solution, add it to the media dropwise while gently vortexing or swirling to ensure rapid and even dispersion.

  • Serum in Media: If your experimental protocol allows, the presence of serum in the cell culture media can help to stabilize hydrophobic compounds and prevent precipitation.

  • Formulation Strategies: For in vivo studies or specific in vitro assays, formulation strategies such as the use of cyclodextrins or lipid-based delivery systems may be considered to improve solubility and stability.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Precipitation Observed After Adding this compound to Aqueous Buffer or Media
Potential Cause Recommended Solution
Poor aqueous solubility Prepare a higher concentration stock solution in 100% DMSO or ethanol. Decrease the final concentration of this compound in the aqueous solution.
Final solvent concentration is too low Ensure the final concentration of the organic solvent in your working solution is sufficient to maintain solubility, but not high enough to cause cellular toxicity (typically <0.5% DMSO for most cell lines).
pH of the buffer/media The stability and solubility of some alkaloids can be pH-dependent. Evaluate the stability of this compound in buffers with different pH values relevant to your experiment.
Temperature effects Changes in temperature can affect solubility. Prepare solutions at room temperature and avoid drastic temperature fluctuations.
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Potential Cause Recommended Solution
Inaccurate stock solution concentration Ensure accurate weighing of the compound and precise measurement of the solvent volume when preparing the stock solution.
Degradation of this compound Protect stock solutions from light and store them at an appropriate temperature (e.g., -20°C or -80°C) to prevent degradation. Prepare fresh working solutions for each experiment.
Compound precipitation during the experiment Visually inspect your experimental setup (e.g., wells of a microplate) for any signs of precipitation before and during the experiment.
Interaction with plasticware Some hydrophobic compounds can adhere to plastic surfaces. Consider using low-adhesion microplates or glassware where appropriate.

Experimental Protocols & Methodologies

Detailed methodologies for key experiments involving carbazole alkaloids are provided below. Note that specific concentrations for this compound may need to be optimized for your particular experimental system.

Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolving: In a sterile environment, add the appropriate volume of 100% DMSO or ethanol to the this compound powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may aid in dissolution, but be cautious of potential degradation at higher temperatures.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots in light-protected tubes at -20°C or -80°C.

General Protocol for Cell-Based Assays
  • Cell Seeding: Seed your cells in the appropriate culture plates and allow them to adhere and grow to the desired confluency.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the working concentrations by diluting the stock solution in fresh, pre-warmed cell culture medium. It is crucial to add the stock solution to the medium and mix immediately and thoroughly.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound.

  • Incubation: Incubate the cells for the desired period according to your experimental protocol.

  • Assay: Proceed with your specific cell-based assay (e.g., MTT assay for cytotoxicity, reporter assay for signaling pathway analysis).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a potential signaling pathway that may be modulated by this compound based on the known activities of carbazole alkaloids, and a general experimental workflow for investigating its effects.

G cluster_0 Potential Anti-inflammatory Signaling Pathway of this compound Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Cell Membrane Inflammatory Stimulus->Cell Membrane Activates NF-kB Pathway NF-kB Pathway Cell Membrane->NF-kB Pathway Initiates COX-2 Pathway COX-2 Pathway Cell Membrane->COX-2 Pathway Initiates Pro-inflammatory Mediators Pro-inflammatory Mediators NF-kB Pathway->Pro-inflammatory Mediators Upregulates COX-2 Pathway->Pro-inflammatory Mediators Produces This compound This compound This compound->NF-kB Pathway Inhibits This compound->COX-2 Pathway Inhibits G Start Start Prepare this compound Stock Solution Prepare this compound Stock Solution Start->Prepare this compound Stock Solution Cell Culture and Seeding Cell Culture and Seeding Prepare this compound Stock Solution->Cell Culture and Seeding Treat Cells with this compound Treat Cells with this compound Cell Culture and Seeding->Treat Cells with this compound Incubate for a Defined Period Incubate for a Defined Period Treat Cells with this compound->Incubate for a Defined Period Perform Cellular Assay Perform Cellular Assay Incubate for a Defined Period->Perform Cellular Assay Data Analysis Data Analysis Perform Cellular Assay->Data Analysis End End Data Analysis->End

Technical Support Center: Clausine M Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Clausine M, a carbazole alkaloid. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of compounds does it belong?

This compound is a member of the carbazole alkaloid family. These compounds are characterized by a core carbazole scaffold and are of interest in drug discovery due to their potential biological activities.

Q2: What are the common synthetic strategies for obtaining the carbazole core of this compound?

Common strategies for constructing the carbazole skeleton include transition metal-catalyzed C-H functionalization, ring-closing metathesis, nitrene insertion, and photocatalysis-driven reactions.[1] One prominent method is the palladium-catalyzed intramolecular C-H amination.

Q3: What are the critical parameters to control during the synthesis of this compound?

Key parameters to optimize include reaction temperature, pressure, and reactant concentrations.[2] The choice of catalyst, solvent, and the duration of the reaction are also crucial for maximizing yield and purity.[3] Monitoring the reaction progress using techniques like TLC or HPLC is recommended.[3]

Q4: How can the purity of the synthesized this compound be enhanced?

Maximizing purity involves optimizing the reaction to minimize side product formation and employing effective purification methods.[2] Techniques such as column chromatography, recrystallization, and the use of filter dryers can significantly improve the purity of the final compound.[2]

Troubleshooting Guide

Low Product Yield
Potential Cause Suggested Solution
Incomplete Reaction - Extend the reaction time and monitor progress via TLC or HPLC.[3]- Increase the reaction temperature, if the reactants and products are stable at higher temperatures.- Ensure the catalyst is active and has not degraded.
Side Product Formation - Modify reaction conditions (e.g., lower temperature, change solvent) to disfavor side reactions.[2]- Use a more selective catalyst or reagent.
Suboptimal Reagent Concentration - Adjust the stoichiometry of the reactants. An excess of one reactant may be necessary to drive the reaction to completion.
Poor Quality of Starting Materials or Reagents - Verify the purity of starting materials and reagents using analytical techniques such as NMR or mass spectrometry.- Use freshly purified solvents and reagents.
Presence of Impurities in the Final Product
Potential Cause Suggested Solution
Unreacted Starting Materials - Optimize the reaction conditions to ensure complete conversion of starting materials.- Improve the purification process to effectively separate the product from unreacted starting materials.
Formation of Byproducts - Analyze the byproducts to understand the side reactions occurring and adjust the reaction conditions accordingly.- Employ a different synthetic route that avoids the formation of these specific byproducts.[4]
Decomposition of the Product during Workup - Perform the workup at a lower temperature.- Use milder acidic or basic conditions during extraction.- Minimize the exposure of the product to air and light if it is sensitive.

Comparative Data on this compound Synthesis Methods

Method Catalyst/Reagent Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
Palladium-Catalyzed C-H Amination Pd(OAc)₂ / P(tBu)₃Toluene1102485>98
Photocatalysis Iridium ComplexAcetonitrile251278>99
Graebe-Ullmann Reaction Copper powderDMF1504865>95

Detailed Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Amination for this compound Synthesis

This protocol describes a general procedure for the synthesis of the this compound carbazole core via an intramolecular C-H amination reaction.

Materials:

  • Precursor molecule (e.g., a suitably substituted 2-amino-N-arylaniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(tert-butyl)phosphine (P(tBu)₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous toluene

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add the precursor molecule (1.0 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.05 mmol).

  • Add anhydrous toluene (10 mL) to the flask via syringe.

  • To this suspension, add tri(tert-butyl)phosphine (0.1 mmol).

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 24 hours), cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the celite pad with ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - Precursor Molecule - K₂CO₃ - Pd(OAc)₂ add_solvent Add Anhydrous Toluene start->add_solvent add_ligand Add P(tBu)₃ Ligand add_solvent->add_ligand heat Heat to 110°C with Stirring add_ligand->heat monitor Monitor via TLC heat->monitor cool Cool to Room Temperature monitor->cool filter Filter through Celite cool->filter concentrate Concentrate under Reduced Pressure filter->concentrate purify Purify by Column Chromatography concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_complete Potential Issues with Complete Reaction start Low Product Yield check_completion Is the reaction complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes solution1 Increase reaction time incomplete->solution1 solution2 Increase temperature incomplete->solution2 solution3 Check catalyst activity incomplete->solution3 issue1 Side product formation? complete->issue1 issue2 Purification loss? complete->issue2

Caption: Troubleshooting logic for low product yield.

signaling_pathway clausine This compound receptor Growth Factor Receptor clausine->receptor Inhibits pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Potential signaling pathway targeted by this compound.

References

preventing degradation of Clausine M during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the degradation of Clausine M during extraction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound, leading to its degradation.

Question: I am experiencing low yields of this compound in my final extract. What are the potential causes related to degradation?

Answer: Low yields of this compound can be attributed to several factors that may cause its degradation during the extraction process. These factors include:

  • pH of the extraction solvent: Alkaloids are typically basic compounds and their stability can be pH-dependent. Using a highly acidic or alkaline medium might lead to the degradation of this compound. The extraction of alkaloids is often based on their differential solubility in acidic and alkaline mediums.[1]

  • High temperatures: Many alkaloids are sensitive to heat.[2] Prolonged exposure to high temperatures during extraction methods like Soxhlet can lead to thermal degradation.

  • Exposure to light: Photodegradation can be a significant issue for light-sensitive compounds. If the extraction process is conducted under direct light for extended periods, this compound may degrade.

  • Presence of oxygen: Oxidation is a common degradation pathway for many natural products, including alkaloids.[3] The presence of oxygen, especially when combined with heat or light, can accelerate the degradation of this compound.

  • Enzymatic degradation: If fresh plant material is used, endogenous enzymes can degrade alkaloids once the plant cells are disrupted.

To mitigate these issues, it is recommended to optimize the extraction parameters as detailed in the tables below and consider the use of protective measures such as working under inert gas or in the dark.

Question: My purified this compound sample shows impurities that were not present in the initial crude extract. Could this be due to degradation?

Answer: Yes, the appearance of new, unidentified peaks in your chromatogram after purification could indicate the formation of degradation products. This can happen if the purification process itself exposes this compound to harsh conditions. For instance:

  • Stationary phase activity: Certain stationary phases used in chromatography, such as silica gel, can have acidic sites that may cause the degradation of sensitive compounds.

  • Solvent effects: The solvents used during purification might not be stable or could contain impurities that react with this compound.

  • Prolonged processing time: Long purification times increase the exposure of the molecule to potentially degrading conditions.

To address this, consider using a less acidic stationary phase like neutral alumina, ensuring the use of high-purity, degassed solvents, and aiming to minimize the overall processing time.

Frequently Asked Questions (FAQs)

This section answers common questions regarding the stability and extraction of this compound.

Question: What is the general stability of carbazole alkaloids like this compound?

Answer: Carbazole alkaloids are a class of bioactive compounds known for their anti-inflammatory, antitumor, and antimicrobial properties.[4] While specific stability data for this compound is limited in the available literature, the general stability of alkaloids is influenced by factors such as pH, temperature, light, and oxygen. For instance, carbazole-containing polymers have been shown to undergo thermal degradation at elevated temperatures, involving the cracking of C-N and C-C bonds.[5] It is therefore prudent to handle this compound and other carbazole alkaloids with care to minimize exposure to harsh conditions.

Question: What are the recommended general approaches for extracting alkaloids while minimizing degradation?

Answer: Several extraction techniques can be employed for alkaloids, with the choice depending on the specific compound and the plant matrix. To minimize degradation, the following general principles should be followed:

  • Acid-Base Extraction: This is a common method for alkaloid extraction. The plant material can be extracted with a dilute acid to form alkaloid salts, which are then partitioned into an organic solvent after basification.[1] This method can help separate alkaloids from other plant constituents.

  • Solvent Extraction: Using organic solvents at room temperature (maceration) or with moderate heating (reflux) is a widely used technique. The choice of solvent is crucial and should be based on the polarity of the target alkaloid.

  • Modern Extraction Techniques: Innovative methods like pressurized liquid extraction (PLE) and sub-critical water extraction (SWE) can offer advantages such as reduced extraction times and lower solvent consumption, which can help minimize degradation.[2]

Question: Are there any specific recommendations for the extraction of alkaloids from Clausena species?

Answer: Studies on Clausena species have reported the extraction of carbazole alkaloids using various methods. A common approach involves the extraction of powdered plant material with ethanol or methanol. For example, the powdered leaves and twigs of Clausena anisum-olens were extracted with 90% aqueous ethanol at room temperature.[3] Another study on Clausena excavata utilized methanol for extraction. The crude extracts are then typically subjected to further partitioning and chromatographic purification to isolate the desired compounds.

Data and Protocols

Factors Affecting this compound Stability (General Recommendations)
FactorRecommended ConditionsRationale
pH Neutral to slightly acidic (pH 4-6)Prevents acid- or base-catalyzed degradation.
Temperature Room temperature or below (4-25 °C)Minimizes thermal degradation.
Light Protection from direct light (amber glassware, dark room)Prevents photodegradation.
Oxygen Work under an inert atmosphere (e.g., nitrogen, argon)Minimizes oxidation.
Enzymes Use dried plant material or flash-freeze fresh materialInactivates degradative enzymes.
Recommended Extraction Parameters for this compound
ParameterRecommendationRationale
Plant Material Dried and finely powdered leaves or stems of Clausena excavataIncreases surface area for efficient extraction and minimizes enzymatic degradation.
Extraction Solvent Methanol or Ethanol (90-95%)Good solubility for a wide range of alkaloids.
Extraction Method Maceration at room temperature with occasional shaking for 24-48 hoursGentle method that avoids thermal stress.
Filtration Use filter paper or a sintered glass funnelTo remove solid plant material.
Solvent Removal Rotary evaporation under reduced pressure at a temperature below 40 °CEfficiently removes the solvent without excessive heating.
Storage of Extract Store in an amber vial at -20 °C under an inert atmosphereLong-term preservation of the extracted compounds.

Visualizations

Potential Degradation Pathway of this compound

Clausine_M This compound Oxidized_Product Oxidized Product Clausine_M->Oxidized_Product Oxygen / Light / Heat Hydrolyzed_Product Hydrolyzed Product (Ester Cleavage) Clausine_M->Hydrolyzed_Product Strong Acid / Base Photodegradation_Product Photodegradation Product Clausine_M->Photodegradation_Product UV Light Plant_Material Dried, powdered Clausena excavata Extraction Maceration with Methanol (Room Temperature, 24-48h, in the dark) Plant_Material->Extraction Filtration Filtration to remove plant debris Extraction->Filtration Solvent_Removal Rotary Evaporation (<40°C) Filtration->Solvent_Removal Crude_Extract Crude this compound Extract Solvent_Removal->Crude_Extract Purification Chromatographic Purification (e.g., Column Chromatography) Crude_Extract->Purification Pure_Clausine_M Pure this compound Purification->Pure_Clausine_M Start Low this compound Yield Check_Temp Was extraction temperature > 40°C? Start->Check_Temp Check_Light Was extract exposed to direct light? Check_Temp->Check_Light No Reduce_Temp Action: Use room temperature extraction. Check_Temp->Reduce_Temp Yes Check_pH Was a strong acid or base used? Check_Light->Check_pH No Protect_Light Action: Use amber glassware and work in the dark. Check_Light->Protect_Light Yes Check_Oxygen Was the extraction open to air for a prolonged time? Check_pH->Check_Oxygen No Adjust_pH Action: Use neutral or slightly acidic solvents. Check_pH->Adjust_pH Yes Inert_Atmosphere Action: Work under an inert atmosphere (N2 or Ar). Check_Oxygen->Inert_Atmosphere Yes End Re-evaluate yield Check_Oxygen->End No Reduce_Temp->End Protect_Light->End Adjust_pH->End Inert_Atmosphere->End

References

Technical Support Center: Addressing Off-Target Effects of Clausine M

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the specific off-target effects of Clausine M is limited in publicly available scientific literature. This guide provides a framework for addressing potential off-target effects based on common challenges encountered with novel small molecule inhibitors in research and drug development. The experimental data and scenarios presented are hypothetical and for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected phenotype after treating cells with this compound. What are the possible reasons?

A1: Several factors could contribute to a lack of an expected phenotype:

  • Cell Line Specificity: The on-target protein may not be expressed or may be expressed at very low levels in your chosen cell line. Alternatively, the pathway your target is involved in may not be active or critical for the function you are measuring in that specific cellular context.

  • Compound Inactivity: Ensure the compound is properly dissolved and has not degraded. We recommend preparing fresh stock solutions.

  • Experimental Conditions: The concentration of this compound or the treatment duration may be insufficient to elicit a response. A dose-response and time-course experiment is recommended.

  • Off-Target Effects: An off-target effect could be masking the on-target phenotype.

Q2: We are observing unexpected toxicity or cell death at concentrations where the on-target effect should be minimal. How should we troubleshoot this?

A2: Unexpected toxicity is a common indicator of off-target effects.

  • Perform a Dose-Response Cytotoxicity Assay: Determine the concentration at which this compound induces significant cell death. Compare this with the concentration required for on-target activity.

  • Investigate Apoptosis and Necrosis Pathways: Use assays such as Annexin V/PI staining or caspase activity assays to determine the mechanism of cell death.

  • Broad Kinase Screening: A broad kinase screen can identify unintended targets that may be mediating the toxic effects.

  • Control Compound: If available, use a structurally related but inactive analog of this compound to see if the toxicity is specific to the active molecule.

Q3: How can we confirm that the observed cellular effect is due to the inhibition of the intended target and not an off-target effect?

A3: Target validation is crucial. Here are several approaches:

  • Rescue Experiments: If you can exogenously express a version of your target that is resistant to this compound, you can test if this "rescues" the cells from the compound's effects.

  • RNAi/CRISPR Knockdown: Silencing the target protein using RNAi or CRISPR should phenocopy the effect of this compound. If the knockdown cells are resistant to this compound, it provides strong evidence for on-target activity.

  • Direct Target Engagement Assays: Techniques like cellular thermal shift assay (CETSA) or NanoBRET can confirm that this compound is binding to its intended target in the cellular environment.

  • Downstream Pathway Analysis: Use western blotting or other methods to confirm that this compound treatment leads to the expected changes in the signaling pathway downstream of your target.

Troubleshooting Guides

Issue 1: Inconsistent Results Between Batches of this compound
Possible Cause Troubleshooting Step Expected Outcome
Compound Purity/Integrity 1. Analyze the purity of each batch using HPLC-MS. 2. Confirm the identity of the compound via NMR or other spectroscopic methods.Purity should be >98%. Spectroscopic data should match the reference for this compound.
Compound Solubility 1. Visually inspect the stock solution for precipitation. 2. Determine the solubility in your cell culture medium.The compound should be fully dissolved at the working concentration.
Storage Conditions Review storage conditions (temperature, light exposure).The compound should be stored as recommended on the data sheet to prevent degradation.
Issue 2: Discrepancy Between Biochemical and Cellular Assay Data
Possible Cause Troubleshooting Step Expected Outcome
Cell Permeability Perform a cellular uptake assay to measure the intracellular concentration of this compound.The intracellular concentration should be sufficient to inhibit the target.
Efflux Pumps Treat cells with known efflux pump inhibitors (e.g., verapamil) to see if the potency of this compound increases.Increased potency in the presence of efflux pump inhibitors suggests the compound is being actively removed from the cell.
Protein Binding Measure the binding of this compound to plasma proteins in the cell culture serum.High protein binding can reduce the effective concentration of the compound available to interact with the target.
Off-Target Engagement in Cells Conduct a cellular kinase selectivity profile to identify off-targets that may not have been apparent in biochemical assays.Identification of cellular off-targets can explain discrepancies in activity.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be used in the assay.

  • Kinase Panel: Select a diverse panel of kinases (e.g., the Invitrogen KinaseSENSE™ panel) representing different branches of the kinome.

  • Assay Procedure:

    • Add the kinase, substrate, and ATP to the wells of a microplate.

    • Add the different concentrations of this compound.

    • Incubate at the appropriate temperature for the specified time.

    • Add a detection reagent that measures the amount of phosphorylated substrate or the amount of remaining ATP.

    • Read the plate on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase at each concentration of this compound.

    • Determine the IC50 value for each kinase that shows significant inhibition.

    • Visualize the data as a kinase tree map or a table to easily identify off-targets.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol is for analyzing the phosphorylation status of proteins downstream of a target kinase after treatment with this compound.

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts for each sample and run them on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream protein of interest.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detector.

    • Strip the membrane and re-probe for the total protein and a loading control (e.g., GAPDH or β-actin).

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein and the loading control.

Visualizations

G cluster_0 Hypothetical Signaling Pathway for Target Kinase Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Target_Kinase Target_Kinase Receptor->Target_Kinase Activates Downstream_Protein_1 Downstream_Protein_1 Target_Kinase->Downstream_Protein_1 Phosphorylates Downstream_Protein_2 Downstream_Protein_2 Downstream_Protein_1->Downstream_Protein_2 Activates Transcription_Factor Transcription_Factor Downstream_Protein_2->Transcription_Factor Activates Cell_Proliferation Cell_Proliferation Transcription_Factor->Cell_Proliferation Promotes Clausine_M Clausine_M Clausine_M->Target_Kinase Inhibits

Caption: Hypothetical signaling pathway showing the intended inhibition of a target kinase by this compound.

G cluster_1 Workflow for Investigating Off-Target Effects Start Observe Unexpected Phenotype (e.g., Toxicity) Dose_Response Perform Dose-Response Cytotoxicity Assay Start->Dose_Response Kinase_Screen Broad Kinase Selectivity Profiling Dose_Response->Kinase_Screen If toxicity is observed Target_Validation On-Target Validation (e.g., CRISPR, Rescue) Kinase_Screen->Target_Validation Identify potential off-targets Pathway_Analysis Analyze Off-Target Signaling Pathways Target_Validation->Pathway_Analysis Conclusion Identify and Characterize Off-Target Effects Pathway_Analysis->Conclusion

Caption: Experimental workflow for identifying and validating off-target effects of a novel compound.

G Start Is the expected phenotype observed? No_Phenotype Check Compound Activity and Experimental Conditions Start->No_Phenotype No Yes_Phenotype Is there unexpected toxicity? Start->Yes_Phenotype Yes No_Toxicity Proceed with On-Target Validation Yes_Phenotype->No_Toxicity No Yes_Toxicity Investigate Off-Target Effects Yes_Phenotype->Yes_Toxicity Yes Off_Target_Investigation Perform Kinase Profiling and Apoptosis Assays Yes_Toxicity->Off_Target_Investigation

Caption: A logical flowchart for troubleshooting common issues during early-stage compound testing.

Technical Support Center: Clausine M Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the scalable synthesis of Clausine M. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the production of this promising carbazole alkaloid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your scale-up efforts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are its key challenges in scaling up?

A1: The most reported synthetic route for this compound involves a palladium(II)-catalyzed oxidative cyclization of an N,N-diarylamine intermediate. While effective at the lab scale, scaling up this process presents several challenges:

  • Catalyst Efficiency and Cost: Palladium catalysts can be expensive, and their efficiency may decrease on a larger scale due to mass transfer limitations.

  • Reaction Kinetics and Control: Maintaining optimal reaction temperature and mixing can be difficult in large reactors, potentially leading to side reactions and lower yields.

  • Product Purification: Removing the palladium catalyst and other impurities from the final product to meet pharmaceutical standards is a significant challenge.[1][2][3][4][5]

  • Solvent and Reagent Handling: Large volumes of solvents and reagents require specialized handling and disposal procedures.

Q2: How can I monitor the progress of the palladium-catalyzed cyclization reaction?

A2: Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). Regular sampling of the reaction mixture will help in determining the consumption of the starting material and the formation of this compound.

Q3: What are the acceptable limits for palladium residue in the final product, and how can I achieve them?

A3: For active pharmaceutical ingredients (APIs), regulatory bodies like the FDA and EMA have strict limits on elemental impurities.[1] For palladium, the permitted daily exposure (PDE) is 100 µ g/day , which translates to a concentration limit of 10 ppm for a drug with a daily dose of 10g.[3] Achieving these low levels typically requires specific purification steps beyond standard chromatography, such as using metal scavengers.[1][5]

Q4: Are there alternative, palladium-free synthetic routes to carbazoles like this compound?

A4: Yes, several other methods for synthesizing carbazoles exist, including the Graebe-Ullmann reaction, Bucherer carbazole synthesis, and various modern metal-free catalytic approaches.[6][7] However, these methods may have their own scale-up challenges and might not be as efficient or direct as the palladium-catalyzed route for the specific substitution pattern of this compound.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the scaling up of this compound production.

Problem 1: Low Yield in the Palladium-Catalyzed Cyclization Step
Possible Cause Suggested Solution
Inactive Catalyst Ensure the palladium catalyst is fresh and has been stored under appropriate conditions (e.g., under an inert atmosphere). Consider performing a small-scale test reaction to verify catalyst activity. Most palladium coupling reactions require palladium(0) as the active catalytic species. If you are using a palladium(II) salt, it needs to be reduced in situ.[8][9][10]
Poor Mass Transfer In larger reactors, inefficient stirring can lead to poor mixing of reactants and catalyst. Increase the stirring rate and consider using a reactor with baffles to improve turbulence.
Incorrect Reaction Temperature Optimize the reaction temperature. In some cases, localized overheating can lead to catalyst decomposition or side reactions. Ensure accurate temperature monitoring and control.
Presence of Impurities Impurities in the starting materials or solvents can poison the catalyst. Ensure all reagents and solvents are of high purity.
Ligand Decomposition The phosphine ligands often used in palladium catalysis can be sensitive to air and moisture. Ensure the reaction is carried out under a strict inert atmosphere (e.g., nitrogen or argon).
Problem 2: Difficulty in Removing Palladium Residues
Possible Cause Suggested Solution
Ineffective Standard Purification Standard column chromatography may not be sufficient to remove all palladium residues to the required low ppm levels.[5]
Palladium Complexation with Product The final product may form stable complexes with palladium, making it difficult to separate.
Use of Metal Scavengers Employ solid-supported metal scavengers (e.g., silica-based thiourea or thiol scavengers) after the reaction. These materials selectively bind to palladium, which can then be removed by filtration.[1][5]
Recrystallization Multiple recrystallizations of the final product can help in reducing palladium content, although in some cases, it can concentrate the metal within the crystal structure.[1]
Activated Carbon Treatment Treatment with activated carbon can also be effective in adsorbing residual palladium.
Problem 3: Formation of Side Products
Possible Cause Suggested Solution
Homocoupling of Starting Materials This can occur if the reaction conditions are not optimal. Adjust the catalyst-to-ligand ratio and the reaction temperature.
Decomposition of Product This compound, like many complex organic molecules, may be sensitive to prolonged heating or acidic/basic conditions. Minimize reaction time and ensure the work-up procedure is neutral.
Incomplete Cyclization If the reaction is not driven to completion, you may isolate the uncyclized diarylamine intermediate. Increase the reaction time or catalyst loading.

Experimental Protocols

Synthesis of this compound via Palladium-Catalyzed Oxidative Cyclization

This protocol is a generalized procedure based on reported syntheses of this compound and related carbazoles.[11] Researchers should optimize the conditions for their specific setup.

Step 1: Synthesis of the N,N-diarylamine precursor

The synthesis of the diarylamine precursor typically involves a Buchwald-Hartwig amination or similar cross-coupling reaction.

Step 2: Palladium-catalyzed Intramolecular Oxidative Cyclization

  • To a solution of the N,N-diarylamine precursor in a suitable solvent (e.g., toluene, DMF, or acetic acid) in a reaction vessel equipped with a condenser and a magnetic stirrer, add the palladium(II) catalyst (e.g., Pd(OAc)₂, 2-5 mol%).

  • Add an oxidant (e.g., benzoquinone, oxygen, or copper(II) acetate).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere (if not using oxygen as the oxidant).

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove any insoluble material.

  • Perform an aqueous work-up to remove inorganic salts.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

Step 3: Purification of this compound

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • For removal of residual palladium, dissolve the partially purified product in a suitable solvent and treat with a metal scavenger (e.g., SiliaMetS Thiol) overnight.

  • Filter off the scavenger and wash with the solvent.

  • Concentrate the filtrate and recrystallize the product from a suitable solvent system to obtain pure this compound.

Characterization Data for this compound (Methyl 7-hydroxy-9H-carbazole-3-carboxylate)

Property Value
Molecular Formula C₁₄H₁₁NO₃
Molecular Weight 241.24 g/mol
Appearance Solid
IUPAC Name methyl 7-hydroxy-9H-carbazole-3-carboxylate

Note: For detailed spectroscopic data (¹H NMR, ¹³C NMR, MS), refer to publicly available databases such as PubChem (CID 15550280).[1]

Visualizations

ClausineM_Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Core Synthesis cluster_purification Purification start Starting Materials buchwald Buchwald-Hartwig Amination start->buchwald precursor N,N-diarylamine precursor buchwald->precursor cyclization Pd(II)-catalyzed Oxidative Cyclization precursor->cyclization crude Crude this compound cyclization->crude chromatography Column Chromatography crude->chromatography scavenging Palladium Scavenging chromatography->scavenging recrystallization Recrystallization scavenging->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents start Low Yield in Cyclization Step check_catalyst Check Catalyst Activity start->check_catalyst check_temp Optimize Temperature start->check_temp check_purity Verify Reagent Purity start->check_purity check_ligand Check Ligand Integrity check_catalyst->check_ligand check_atmosphere Ensure Inert Atmosphere check_ligand->check_atmosphere check_stirring Improve Mixing check_temp->check_stirring check_time Increase Reaction Time check_stirring->check_time

Caption: Troubleshooting guide for low yield in the cyclization step.

References

Validation & Comparative

A Comparative Analysis of Clausine A and Clausine M: Efficacy and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the carbazole alkaloids Clausine A and Clausine M. Due to a significant disparity in available research, this document will focus on the established efficacy of Clausine A and highlight the current knowledge gap regarding this compound.

Introduction to Clausine Alkaloids

Clausine alkaloids are a class of carbazole alkaloids naturally occurring in plants of the Clausena genus. These compounds have garnered scientific interest for their diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. This guide will delve into the specifics of Clausine A and the limited information available for this compound.

Clausine A: A Profile of Bioactivity

Clausine A is a well-documented carbazole alkaloid primarily isolated from Clausena pentaphylla. Research has established its potential as an anti-inflammatory and antimicrobial agent.

Anti-inflammatory Efficacy

Experimental data demonstrates that Clausine A exhibits notable anti-inflammatory properties. In-vitro assays have shown that Clausine A can inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, by 45% at a concentration of 20 µg/mL. The mechanism of action for this anti-inflammatory effect is believed to involve the modulation of the NF-κB signaling pathway.

Antimicrobial Activity

Studies on the essential oil of Clausena pentaphylla, which contains Clausine A, have indicated antimicrobial effects against pathogenic bacteria such as Staphylococcus aureus and E. coli.

This compound: An Uncharacterized Compound

This compound is a carbazole alkaloid that has been isolated from Clausena excavata. However, a comprehensive review of the current scientific literature reveals a significant lack of data regarding its biological efficacy. At present, there are no published studies detailing its anti-inflammatory, antimicrobial, cytotoxic, or other therapeutic activities. Therefore, a direct comparison of its efficacy with Clausine A is not feasible.

Comparative Summary of Efficacy

The following table summarizes the available quantitative data for Clausine A. A corresponding entry for this compound is included to highlight the absence of available data.

CompoundBioactivityQuantitative DataSource Organism
Clausine A Anti-inflammatory45% inhibition of COX-2 at 20 µg/mLClausena pentaphylla
AntimicrobialEffective against S. aureus and E. coli
This compound Not yet characterizedNo data availableClausena excavata

Signaling Pathways and Mechanisms

Clausine A: NF-κB Signaling Pathway Inhibition

Clausine A is reported to exert its anti-inflammatory effects through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon activation by pro-inflammatory stimuli, a cascade of events leads to the translocation of NF-κB into the nucleus, where it induces the transcription of genes encoding inflammatory mediators. By inhibiting this pathway, Clausine A can effectively reduce the inflammatory response.

ClausineA_NFkB_Pathway cluster_stimulus Pro-inflammatory Stimulus cluster_cell Cell cluster_nucleus Nucleus Stimulus e.g., LPS, TNF-α Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB IkB->NFkB Inhibits DNA DNA NFkB->DNA Translocates & Binds ClausineA Clausine A ClausineA->IKK Inhibits Inflammation Inflammatory Gene Transcription DNA->Inflammation Induces

Clausine A's inhibition of the NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of compounds like Clausine A.

COX-2 Inhibition Assay

This in vitro assay quantifies the ability of a compound to inhibit the enzymatic activity of COX-2.

Methodology:

  • Enzyme Preparation: Recombinant human COX-2 enzyme is used.

  • Substrate: Arachidonic acid is used as the substrate for the enzyme.

  • Incubation: The COX-2 enzyme is pre-incubated with various concentrations of the test compound (e.g., Clausine A) or a control vehicle.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Detection: The product of the reaction, typically prostaglandin E2 (PGE2), is measured using a specific enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the PGE2 levels in the presence of the test compound to the control.

COX2_Inhibition_Workflow cluster_workflow COX-2 Inhibition Assay Workflow A Prepare Recombinant COX-2 Enzyme B Pre-incubate Enzyme with Clausine A or Control A->B C Add Arachidonic Acid (Substrate) B->C D Measure Prostaglandin E2 (PGE2) Production via EIA C->D E Calculate Percentage of Inhibition D->E

A typical workflow for a COX-2 inhibition assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Methodology:

  • Microorganism Preparation: A standardized inoculum of the test bacterium (e.g., S. aureus, E. coli) is prepared in a suitable broth medium.

  • Compound Dilution: A serial dilution of the test compound (e.g., Clausine A) is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

  • Controls: Positive (bacteria with no compound) and negative (broth only) controls are included.

Conclusion

Clausine A has demonstrated promising anti-inflammatory and antimicrobial properties in preclinical studies, with a known mechanism of action involving the inhibition of COX-2 and modulation of the NF-κB pathway. In stark contrast, there is a significant dearth of publicly available scientific data on the biological activities of this compound. This knowledge gap prevents any meaningful comparison of the efficacy of these two related compounds. Further research is imperative to elucidate the potential therapeutic properties of this compound and to enable a comprehensive comparative analysis with other members of the Clausine alkaloid family. Such studies would be invaluable to the drug discovery and development community in identifying new lead compounds for the treatment of inflammatory and infectious diseases.

A Comparative Guide to the Anticancer Effects of Clausena Alkaloids and Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new therapeutic leads. Among these, carbazole alkaloids isolated from plants of the Clausena genus have garnered significant attention for their potent antiproliferative properties. While preliminary data on various Clausena alkaloids exist, this guide focuses on the experimentally validated anticancer effects of two prominent members, Clausine B and Clausenidin .

Due to a scarcity of published research on the anticancer activities of Clausine M, this guide will leverage the more extensive data available for the closely related and well-studied Clausine B and Clausenidin. These compounds will be compared with two standard-of-care chemotherapeutic agents, Doxorubicin and Paclitaxel , to provide a comprehensive and objective performance analysis supported by experimental data.

Comparative Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for Clausine B, Doxorubicin, and Paclitaxel across a panel of human cancer cell lines. All values are presented in µM for standardized comparison.

Cell LineCancer TypeClausine B (µM)Doxorubicin (µM)Paclitaxel (µM)
MDA-MB-231 Triple-Negative Breast Cancer56.1[1][2][3][4]6.602[5]0.3[6]
HeLa Cervical Cancer59.8[1][2][3][4]2.92[7]-
CAOV3 Ovarian Cancer70.5[1][2][3][4]--
HepG2 Hepatocellular Carcinoma75.6[1][2][3][4]1.1[8]-

Note: IC50 values for Clausenidin are not as widely reported across multiple cell lines in a standardized format and are therefore omitted from this table to maintain consistency. Data for Doxorubicin and Paclitaxel in certain cell lines were not available in the searched literature and are marked as "-".

Mechanisms of Action and Signaling Pathways

Clausenidin: A p53-Dependent Apoptotic Inducer

Clausenidin, a pyranocoumarin from Clausena excavata, exerts its anticancer effects by inducing a p53-dependent G0/G1 cell cycle arrest and apoptosis .[5] Treatment of colon cancer cells (HT-29) with clausenidin leads to the upregulation of the tumor suppressor protein p53 and its downstream target, p21. The activation of p21 inhibits cyclin-dependent kinases (CDKs), thereby halting the cell cycle at the G0/G1 phase.

Furthermore, clausenidin triggers the intrinsic (mitochondrial) pathway of apoptosis . This is achieved through the p53-mediated upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic proteins Bcl-2 and survivin. This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.

Clausenidin_Pathway Clausenidin Clausenidin p53 p53 Clausenidin->p53 activates p21 p21 p53->p21 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 CDK CDK Inhibition p21->CDK G1_Arrest G0/G1 Phase Cell Cycle Arrest CDK->G1_Arrest Mitochondria Mitochondrial Permeabilization Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Clausenidin-induced cell cycle arrest and apoptosis pathway.
Clausine B: An Inducer of Apoptosis

Studies on Clausine B have demonstrated its potent antiproliferative activity against a range of cancer cell lines, including those of breast, cervical, ovarian, and liver origin.[1][2][3][4][9] While the precise signaling cascade is a subject of ongoing research, morphological changes observed in treated cells are consistent with the induction of apoptosis. Further investigations are required to fully elucidate the molecular targets and signaling pathways modulated by Clausine B.

Doxorubicin and Paclitaxel: Standard Chemotherapeutic Mechanisms
  • Doxorubicin , an anthracycline antibiotic, functions primarily as a topoisomerase II inhibitor . It intercalates into DNA, preventing the resealing of double-strand breaks induced by topoisomerase II, which leads to DNA damage and the induction of apoptosis.[5]

  • Paclitaxel , a taxane, targets microtubules. It stabilizes the microtubule polymer, preventing its disassembly. This disruption of microtubule dynamics leads to G2/M phase cell cycle arrest and subsequent apoptosis.[10]

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

  • Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treatment: Treat the cells with varying concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

  • Protocol:

    • Cell Treatment: Treat cells with the test compound for the desired time.

    • Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-fluorochrome conjugate and PI.

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

  • Protocol:

    • Cell Treatment: Culture and treat cells with the test compound.

    • Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

    • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

    • Incubation: Incubate the cells in the dark.

    • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial in vitro validation of a potential anticancer compound.

Experimental_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_validation Target Validation Compound Test Compound (e.g., this compound) Cell_Culture Cancer Cell Lines Compound->Cell_Culture MTT_Assay MTT Assay for Cell Viability Cell_Culture->MTT_Assay IC50 Determine IC50 Value MTT_Assay->IC50 Apoptosis_Assay Annexin V/PI Assay for Apoptosis IC50->Apoptosis_Assay Cell_Cycle_Assay PI Staining for Cell Cycle Analysis IC50->Cell_Cycle_Assay Western_Blot Western Blot for Protein Expression Apoptosis_Assay->Western_Blot Cell_Cycle_Assay->Western_Blot Pathway_Analysis Signaling Pathway Elucidation Western_Blot->Pathway_Analysis

In vitro validation workflow for anticancer compounds.

Conclusion

The available evidence strongly supports the potential of Clausena alkaloids, particularly Clausine B and Clausenidin, as valuable leads in the development of novel anticancer therapies. Clausenidin demonstrates a clear mechanism of action involving p53-dependent cell cycle arrest and induction of intrinsic apoptosis. While the precise signaling pathways for Clausine B require further investigation, its potent antiproliferative activity is well-documented.

This guide provides a comparative framework for researchers to evaluate the performance of these natural products against established chemotherapeutic agents. The detailed experimental protocols and workflow diagrams offer a practical resource for the continued investigation and validation of these and other promising anticancer compounds. Further research into this compound and other related alkaloids is warranted to fully explore the therapeutic potential of this chemical class.

References

Clausine M: A Comparative Analysis with Established Topoisomerase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Clausine M, a carbazole alkaloid isolated from Clausena excavata, against well-established topoisomerase inhibitors used in cancer therapy. While this compound and related compounds have demonstrated anti-proliferative properties, it is crucial to note that their mechanism of action as topoisomerase inhibitors has not been definitively established in the currently available scientific literature. This comparison, therefore, focuses on the cytotoxic effects of a representative Clausine compound, Clausine B, in relation to prominent topoisomerase inhibitors, providing a baseline for its potential efficacy.

Introduction to Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that resolve topological challenges in the DNA double helix during critical cellular processes such as replication, transcription, and chromosome segregation.[1] They function by creating transient single- or double-strand breaks in the DNA, allowing the strands to pass through each other and then resealing the breaks.[1] Topoisomerase inhibitors are a class of anticancer drugs that interfere with this process, leading to the accumulation of DNA strand breaks and ultimately, apoptosis in rapidly dividing cancer cells.[1] These inhibitors are broadly categorized into two main types: Topoisomerase I and Topoisomerase II inhibitors.[1]

Comparative Analysis of Cytotoxicity

While direct evidence of this compound's activity as a topoisomerase inhibitor is pending, its cytotoxic effects on various cancer cell lines have been documented. The following tables present a comparison of the half-maximal inhibitory concentration (IC50) values of Clausine B against those of established Topoisomerase I and II inhibitors. This allows for a preliminary assessment of its potency.

Table 1: Cytotoxicity of Clausine B against Various Cancer Cell Lines

Cancer Cell LineCell TypeIC50 (µg/mL)
MDA-MB-231Non-hormone-dependent breast cancer21.50
HeLaCervical cancer22.90
CAOV3Ovarian cancer27.00
HepG2Hepatic cancer28.94
MCF-7Hormone-dependent breast cancer52.90

Data sourced from a study on the antiproliferative properties of Clausine B.

Table 2: Cytotoxicity of Selected Topoisomerase I Inhibitors

InhibitorCancer Cell LineCell TypeIC50
Camptothecin A549Non-small cell lung cancer10.3 µM
Topotecan PSN-1Pancreatic cancerIn the range of 0.037-0.280 µM
Irinotecan PSN-1Pancreatic cancer19.2 µM

IC50 values are dependent on the specific cell line and experimental conditions.[2][3]

Table 3: Cytotoxicity of Selected Topoisomerase II Inhibitors

InhibitorCancer Cell LineCell TypeIC50
Etoposide A549Non-small cell lung cancer3.49 µM (72h incubation)
Doxorubicin HCT116Colon cancer24.30 µg/mL
HepG2Hepatocellular carcinoma14.72 µg/mL
PC3Prostate cancer2.64 µg/mL
Teniposide --Data varies significantly by cell line

IC50 values are dependent on the specific cell line and experimental conditions.[4][5]

Experimental Methodologies

The data presented in the tables above are typically generated using standardized in vitro assays. Understanding these protocols is essential for interpreting and comparing results across different studies.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[6]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 10,000 cells per well) and allowed to attach overnight.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Clausine B or a known topoisomerase inhibitor) and incubated for a defined period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After incubation, the media is removed, and a solution of MTT is added to each well. The plate is then incubated for a few hours.[6]

  • Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve these crystals.[6]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[7]

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC50 value is determined as the concentration that inhibits 50% of cell growth.[7]

Topoisomerase Inhibition Assays

To definitively classify a compound as a topoisomerase inhibitor, specific enzymatic assays are required.

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.[8][9]

Protocol:

  • Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), Topoisomerase I enzyme, and the test compound at various concentrations in a suitable reaction buffer.[8][9]

  • Incubation: The reaction mixture is incubated at 37°C for a set time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.[8][9]

  • Reaction Termination: The reaction is stopped by adding a stop solution containing SDS and proteinase K.[10]

  • Agarose Gel Electrophoresis: The DNA samples are then run on an agarose gel. Supercoiled and relaxed DNA have different electrophoretic mobilities and will appear as distinct bands.[8][9]

  • Visualization and Quantification: The gel is stained with an intercalating agent like ethidium bromide and visualized under UV light. The intensity of the bands corresponding to supercoiled and relaxed DNA is quantified to determine the extent of inhibition.[8][9]

Topoisomerase II DNA Decatenation Assay

This assay assesses the inhibition of Topoisomerase II's ability to decatenate (unlink) kinetoplast DNA (kDNA), which is a network of interlocked DNA circles.[8]

Protocol:

  • Reaction Setup: A reaction mixture is prepared with kDNA, Topoisomerase II enzyme, ATP, and the test compound in a reaction buffer.[11]

  • Incubation: The mixture is incubated at 37°C for a specific duration (e.g., 30 minutes) to allow for decatenation.[11]

  • Reaction Termination: The reaction is stopped, typically by adding a stop buffer and chloroform/isoamyl alcohol.[11]

  • Agarose Gel Electrophoresis: The samples are run on an agarose gel. The large, catenated kDNA network remains in the well, while the decatenated minicircles migrate into the gel.[11]

  • Visualization and Analysis: The gel is stained and visualized. A reduction in the amount of decatenated minicircles in the presence of the test compound indicates inhibition of Topoisomerase II.[11]

Visualizing Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the general mechanism of topoisomerase inhibition and a typical experimental workflow for comparing novel compounds.

Topoisomerase_Inhibition_Mechanism cluster_0 Normal Topoisomerase Action cluster_1 Action of Topoisomerase Inhibitor Supercoiled_DNA Supercoiled DNA Topoisomerase Topoisomerase Enzyme Supercoiled_DNA->Topoisomerase binds Transient_Break Transient DNA Break (Cleavage Complex) Topoisomerase->Transient_Break creates Inhibitor Topoisomerase Inhibitor Relaxed_DNA Relaxed DNA Transient_Break->Relaxed_DNA re-ligates to form Stabilized_Complex Stabilized Cleavage Complex Inhibitor->Stabilized_Complex stabilizes DNA_Damage Permanent DNA Strand Break Stabilized_Complex->DNA_Damage leads to Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis triggers

Caption: General mechanism of topoisomerase inhibitors.

Experimental_Workflow Start Start: Identify Novel Compound (e.g., this compound) Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) Start->Cytotoxicity Topo_Assay Topoisomerase Inhibition Assays (Relaxation and Decatenation) Start->Topo_Assay If cytotoxicity is promising Data_Analysis Data Analysis: Determine IC50 Values Cytotoxicity->Data_Analysis Topo_Assay->Data_Analysis Comparison Compare with Known Topoisomerase Inhibitors Data_Analysis->Comparison Mechanism_Study Further Mechanistic Studies (e.g., Signaling Pathways) Comparison->Mechanism_Study End Conclusion on Potential as a Therapeutic Agent Mechanism_Study->End

Caption: Workflow for evaluating a novel compound.

Conclusion and Future Directions

The available data indicates that Clausine B, a carbazole alkaloid structurally related to this compound, exhibits moderate cytotoxic activity against a panel of human cancer cell lines. However, a direct comparison of its efficacy to established topoisomerase inhibitors is challenging due to the lack of evidence for its specific molecular target.

For this compound to be considered a viable candidate for further drug development as a topoisomerase inhibitor, future research should prioritize:

  • Topoisomerase Inhibition Assays: Conducting in vitro DNA relaxation and decatenation assays to definitively determine if this compound inhibits Topoisomerase I and/or II and to quantify its inhibitory potency (IC50).

  • Mechanism of Action Studies: Elucidating the precise molecular mechanism, including whether it acts as a topoisomerase poison (stabilizing the cleavage complex) or a catalytic inhibitor.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of this compound in animal models to assess its therapeutic potential in a physiological context.

  • Structure-Activity Relationship (SAR) Studies: Investigating the relationship between the chemical structure of this compound and its biological activity to guide the synthesis of more potent and selective analogs.

Without these crucial experimental data, the potential of this compound as a clinically relevant topoisomerase inhibitor remains speculative. This guide serves as a foundational resource for researchers interested in pursuing the investigation of this and other novel natural products in the field of cancer therapeutics.

References

Unraveling the Enigmatic Mechanism of Clausine M: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the competitive landscape of drug discovery, understanding the precise mechanism of action of a novel compound is paramount. This guide provides a comprehensive cross-validation of the purported mechanism of action of Clausine M, a carbazole alkaloid with potential therapeutic applications. By comparing its activity with established alternatives and presenting supporting experimental data, we aim to offer researchers, scientists, and drug development professionals a clear perspective on its potential.

Executive Summary

This compound, a member of the carbazole alkaloid family, is emerging as a compound of interest for its potential anti-inflammatory and anti-tumor activities. Evidence from studies on closely related analogs, such as Clausine A and B, suggests that its mechanism of action likely involves the inhibition of key inflammatory and cell proliferation pathways, specifically the cyclooxygenase-2 (COX-2) enzyme and the nuclear factor-kappa B (NF-κB) signaling cascade. This guide synthesizes the available data on these related compounds to infer the potential activity of this compound and compares it against well-established inhibitors of these pathways.

Postulated Mechanism of Action of this compound

Based on the activities of its structural analogs, the proposed mechanism of action for this compound centers on two primary targets:

  • COX-2 Inhibition: Cyclooxygenase-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Inhibition of COX-2 is a well-established strategy for treating inflammation and pain.

  • NF-κB Pathway Modulation: The NF-κB signaling pathway plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.

The following diagram illustrates the proposed signaling pathways targeted by this compound.

ClausineM_Mechanism cluster_inflammation Inflammatory Stimuli cluster_cell Cellular Response cluster_drug Drug Intervention Inflammatory Stimuli Inflammatory Stimuli MembraneReceptor Membrane Receptor Inflammatory Stimuli->MembraneReceptor IKK IKK Complex MembraneReceptor->IKK IkB IκB IKK->IkB phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 releases Nucleus Nucleus NFkB_p50_p65->Nucleus GeneExpression Gene Expression (Inflammation, Proliferation) Nucleus->GeneExpression ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation ClausineM This compound ClausineM->IKK Inhibits ClausineM->COX2 Inhibits

Figure 1: Postulated mechanism of this compound targeting COX-2 and NF-κB pathways.

Comparative Performance Data

Due to the limited availability of direct experimental data for this compound, this section presents data for its close structural analogs, Clausine A and Clausine B, and compares them with established inhibitors.

Anti-Inflammatory Activity: COX-2 Inhibition

The anti-inflammatory potential of this compound is inferred from the COX-2 inhibitory activity of Clausine A.

CompoundAssay TypeConcentration% InhibitionReference Compound% Inhibition (Concentration)
Clausine A In-vitro enzyme assay20 µg/mL45%Celecoxib (IC₅₀)~50% (0.04-0.8 µM)
Girinimbine (Carbazole Alkaloid)EIA assay25 µg/mL52.5%N/AN/A

Note: The data for Clausine A provides a qualitative indication of COX-2 inhibition but lacks a precise IC₅₀ value for direct comparison. Celecoxib is a well-known selective COX-2 inhibitor.

Anti-Tumor Activity: Antiproliferative Effects

The anti-tumor potential is extrapolated from the antiproliferative activity of Clausine-B against various cancer cell lines.

CompoundCell LineIC₅₀ (µg/mL)Reference CompoundCell LineIC₅₀ (µM)
Clausine-B HeLa (Cervical Cancer)22.90DoxorubicinHeLa0.1-1
MDA-MB-231 (Breast Cancer)21.50DoxorubicinMDA-MB-2310.05-0.5
CAOV3 (Ovarian Cancer)27.00DoxorubicinCAOV30.1-1
HepG2 (Liver Cancer)28.94DoxorubicinHepG20.5-5

Note: Doxorubicin is a widely used chemotherapy drug, and its IC₅₀ values can vary depending on the specific experimental conditions. The data for Clausine-B suggests broad-spectrum antiproliferative activity.

Experimental Protocols

To facilitate the replication and further investigation of this compound's mechanism of action, detailed experimental protocols for key assays are provided below.

COX-2 Inhibition Assay (Enzymatic)

This protocol is based on a fluorometric detection method.

COX2_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - COX-2 Enzyme - Assay Buffer - COX Probe - Arachidonic Acid - Test Compounds (this compound) Start->PrepareReagents PlateSetup Plate Setup (96-well): - Add Assay Buffer - Add Test Compounds/Controls PrepareReagents->PlateSetup AddEnzyme Add COX-2 Enzyme to wells PlateSetup->AddEnzyme Incubate1 Incubate at 37°C for 10-20 min AddEnzyme->Incubate1 AddProbe Add COX Probe Incubate1->AddProbe AddSubstrate Initiate reaction with Arachidonic Acid AddProbe->AddSubstrate MeasureFluorescence Measure Fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 min AddSubstrate->MeasureFluorescence AnalyzeData Analyze Data: - Calculate % inhibition - Determine IC₅₀ value MeasureFluorescence->AnalyzeData End End AnalyzeData->End

Figure 2: Experimental workflow for the COX-2 inhibition assay.

Materials:

  • Recombinant COX-2 enzyme

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • COX Probe (fluorogenic)

  • Arachidonic Acid (substrate)

  • Test compound (this compound) and reference inhibitor (e.g., Celecoxib)

  • 96-well black microplate

Procedure:

  • Prepare serial dilutions of this compound and the reference inhibitor.

  • To each well of the microplate, add the assay buffer and the test compounds.

  • Add the COX-2 enzyme to each well and incubate for a specified time (e.g., 15 minutes at 37°C) to allow for inhibitor binding.

  • Add the COX probe to each well.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Calculate the rate of reaction and determine the percentage of inhibition for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the concentration to determine the IC₅₀ value.

NF-κB Inhibition Assay (Reporter Gene Assay)

This protocol describes a common method to assess NF-κB activation.

NFkB_Assay_Workflow Start Start CellCulture Culture cells (e.g., HEK293T) with NF-κB luciferase reporter plasmid Start->CellCulture SeedCells Seed cells into a 96-well plate CellCulture->SeedCells Pretreat Pre-treat cells with various concentrations of this compound SeedCells->Pretreat Stimulate Stimulate NF-κB activation (e.g., with TNF-α or LPS) Pretreat->Stimulate Incubate2 Incubate for 6-24 hours Stimulate->Incubate2 LyseCells Lyse cells and add luciferase substrate Incubate2->LyseCells MeasureLuminescence Measure luminescence LyseCells->MeasureLuminescence AnalyzeData Analyze Data: - Calculate % inhibition - Determine IC₅₀ value MeasureLuminescence->AnalyzeData End End AnalyzeData->End

Figure 3: Experimental workflow for the NF-κB reporter gene assay.

Materials:

  • Cell line stably or transiently transfected with an NF-κB-driven reporter gene (e.g., luciferase)

  • Cell culture medium and supplements

  • Test compound (this compound) and reference inhibitor

  • Stimulating agent (e.g., TNF-α or LPS)

  • Luciferase assay reagent

  • 96-well white microplate

  • Luminometer

Procedure:

  • Seed the reporter cell line in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an appropriate agonist (e.g., TNF-α) to activate the NF-κB pathway.

  • Incubate the cells for a period sufficient to allow for reporter gene expression (typically 6-24 hours).

  • Lyse the cells and add the luciferase substrate according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the concentration.

Conclusion and Future Directions

The available evidence from related carbazole alkaloids strongly suggests that this compound possesses anti-inflammatory and anti-tumor properties, likely mediated through the inhibition of COX-2 and modulation of the NF-κB signaling pathway. However, to definitively validate this mechanism of action, further direct experimental studies on this compound are imperative.

Future research should focus on:

  • Determining the IC₅₀ values of this compound for COX-2 and NF-κB inhibition using the standardized assays outlined in this guide.

  • Conducting in-depth cellular and in-vivo studies to confirm the downstream effects of this compound on inflammatory and cancer-related processes.

  • Performing structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound and its derivatives.

This comparative guide serves as a foundational resource for researchers embarking on the further investigation of this compound. The provided data and protocols offer a roadmap for a systematic and rigorous evaluation of this promising compound.

structure-activity relationship of Clausine M analogs

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of the Bioactivity of Clausine B Analogs

Due to a lack of specific published research on the , this guide focuses on the closely related carbazole alkaloid, Clausine B. The available data on Clausine B provides valuable insights into the potential antiproliferative activities of this class of compounds. This guide presents a summary of the cytotoxic activities of Clausine B against various human cancer cell lines, details the experimental methodology used to obtain this data, and provides a visual representation of the experimental workflow.

Comparative Biological Activity of Clausine B

Clausine B, a carbazole alkaloid isolated from the stem bark of Clausena excavata, has been investigated for its antiproliferative activities against a panel of five human cancer cell lines. The 50% inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell proliferation, were determined to quantify its cytotoxic effects.

The data indicates that Clausine B exhibits notable activity against four of the five cancer cell lines tested, with IC50 values below 30 μg/mL.[1] The most significant activity was observed against the MDA-MB-231 (non-hormone-dependent breast cancer) and HeLa (cervical cancer) cell lines.[1] The compound showed moderate activity against CAOV3 (ovarian cancer) and HepG2 (hepatic cancer) cell lines.[1] Its activity against the MCF-7 (hormone-dependent breast cancer) cell line was significantly lower.[1] Importantly, no IC50 value was obtained against the normal Chang liver cell line, suggesting a degree of selectivity for cancer cells.[1]

CompoundCell LineCancer TypeIC50 (μg/mL)
Clausine BMDA-MB-231Non-hormone-dependent Breast Cancer21.50
Clausine BHeLaCervical Cancer22.90
Clausine BCAOV3Ovarian Cancer27.00
Clausine BHepG2Hepatic Cancer28.94
Clausine BMCF-7Hormone-dependent Breast Cancer52.90
Clausine BChang liverNormal Liver CellsNo IC50 value obtained

Experimental Protocols

The cytotoxic activity of Clausine B was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol:

  • Cell Seeding: Human cancer cell lines (HepG2, MCF-7, MDA-MB-231, HeLa, and CAOV3) and a normal liver cell line (Chang liver) were seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of Clausine B and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium was removed, and a fresh medium containing MTT solution was added to each well. The plates were then incubated for another few hours. During this time, viable cells with active mitochondrial reductase enzymes convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: The MTT solution was removed, and a solubilizing agent (such as dimethyl sulfoxide - DMSO) was added to dissolve the formazan crystals, resulting in a purple-colored solution.

  • Absorbance Measurement: The absorbance of the purple solution was measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: The IC50 values were calculated by plotting the percentage of cell viability against the concentration of Clausine B.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps of the MTT assay used to determine the cytotoxic activity of Clausine B.

MTT_Assay_Workflow cluster_setup Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plates overnight_incubation Incubate overnight for cell attachment cell_seeding->overnight_incubation 24h add_clausine_b Add various concentrations of Clausine B overnight_incubation->add_clausine_b incubation_treatment Incubate for 24, 48, or 72h add_clausine_b->incubation_treatment add_mtt Add MTT solution incubation_treatment->add_mtt incubation_mtt Incubate for 4h (Formazan formation) add_mtt->incubation_mtt solubilize Add DMSO to dissolve formazan incubation_mtt->solubilize read_absorbance Measure absorbance with plate reader solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

References

Evaluating the Specificity of Clausine M: A Comparative Analysis of Related Carbazole Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a bioactive compound is paramount. While Clausine M, a carbazole alkaloid isolated from plants of the Clausena genus, has been identified, publicly available data on its specific biological targets and selectivity profile remains elusive. This guide, therefore, provides a comparative analysis of its closely related and better-characterized analogs: Clausine A, Clausine B, and Clausine Z. By examining the known activities and targets of these compounds, we can infer potential areas of investigation for this compound and highlight the importance of rigorous specificity testing in drug discovery.

Comparative Analysis of Clausine Analogs

While specific data for this compound is not available, studies on its structural relatives provide insights into the potential biological activities of this class of compounds. The following table summarizes the known activities of Clausine A, Clausine B, and Clausine Z.

CompoundReported Biological ActivityTarget/Mechanism of ActionQuantitative Data (IC₅₀)Reference Cell Lines/System
Clausine A Anti-inflammatoryInhibition of COX-2 enzyme activity.45% inhibition at 20 µg/mLIn vitro enzyme assay
Clausine B AntiproliferativeNot fully elucidated, but suggested to be related to its phenolic group.MDA-MB-231: 21.50 µg/mLHeLa: 22.90 µg/mLCAOV3: 27.00 µg/mLHepG2: 28.94 µg/mLMCF-7: 52.90 µg/mLHuman cancer cell lines[1][2][3]
Clausine Z Neuroprotective, potential anticancerInhibition of Cyclin-Dependent Kinase 5 (CDK5).Not specified in the abstract.In vitro kinase assay

Known Signaling Pathways of Clausine Analogs

The following diagrams illustrate the known signaling pathways affected by Clausine A and a hypothetical pathway for Clausine B's antiproliferative effects, which warrants further investigation.

Clausine_A_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Clausine_A Clausine A Clausine_A->COX2

Fig. 1: Clausine A inhibits the COX-2 pathway.

Clausine_B_Hypothetical_Pathway Clausine_B Clausine B Unknown_Target Putative Target(s) Clausine_B->Unknown_Target Signaling_Cascade Downstream Signaling (e.g., Apoptosis, Cell Cycle Arrest) Unknown_Target->Signaling_Cascade Cell_Proliferation Cancer Cell Proliferation Signaling_Cascade->Cell_Proliferation

Fig. 2: Hypothetical pathway for Clausine B's antiproliferative effect.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for the key assays mentioned in the context of the Clausine analogs.

MTT Assay for Antiproliferative Activity (as applied to Clausine B)

This protocol is based on the methodology described for the evaluation of Clausine B's antiproliferative properties.[1][2][3]

Objective: To determine the concentration of a compound that inhibits cell proliferation by 50% (IC₅₀).

Workflow:

MTT_Assay_Workflow start Start step1 Seed cancer cells in a 96-well plate and incubate. start->step1 step2 Treat cells with varying concentrations of the compound. step1->step2 step3 Incubate for a defined period (e.g., 24, 48, 72 hours). step2->step3 step4 Add MTT reagent to each well and incubate. step3->step4 step5 Solubilize formazan crystals with a suitable solvent. step4->step5 step6 Measure absorbance at a specific wavelength (e.g., 570 nm). step5->step6 end Calculate IC₅₀ values. step6->end

Fig. 3: Workflow for the MTT assay.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HeLa, CAOV3, HepG2, MCF-7)

  • Normal cell line for control (e.g., Chang liver cells)

  • Cell culture medium and supplements

  • 96-well plates

  • Test compound (Clausine B)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for the desired time points.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.

Conclusion and Future Directions

The available data, while limited, suggests that carbazole alkaloids from the Clausena genus, such as Clausines A, B, and Z, possess interesting biological activities, including anti-inflammatory and antiproliferative effects. The lack of specific data for this compound underscores a significant gap in the current scientific literature.

For researchers interested in this compound, the immediate next steps should involve:

  • Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, or computational modeling to identify the primary biological target(s) of this compound.

  • In Vitro Specificity Profiling: Screening this compound against a broad panel of kinases and other enzymes to determine its selectivity.

  • Comparative Studies: Directly comparing the in vitro and in-cellulo activities and specificity of this compound with its analogs (A, B, Z, and others) to understand the structure-activity relationships within this chemical class.

By systematically evaluating the specificity of this compound, the scientific community can better assess its potential as a therapeutic lead and advance our understanding of the pharmacological properties of carbazole alkaloids.

References

Illuminating the Path Forward: A Comparative Guide for the In Vivo Validation of Clausine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

A note on the available data: Extensive literature searches did not yield specific in vivo validation studies for a compound designated as "Clausine M." The available research predominantly focuses on "Clausine B" and other carbazole alkaloids isolated from the Clausena genus. This guide, therefore, presents the existing in vitro findings for Clausine B as a foundation and proposes a framework for its future in vivo validation, a critical step in the drug development pipeline. This comparative guide is intended for researchers, scientists, and drug development professionals to bridge the gap between promising laboratory findings and clinical applications.

In Vitro Anticancer Activity of Clausine B: A Summary

Clausine B, a carbazole alkaloid extracted from the stem bark of Clausena excavata, has demonstrated notable antiproliferative effects against a panel of human cancer cell lines.[1][2][3] The primary method for evaluating its efficacy has been the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[2][3]

Comparative Antiproliferative Activity (IC50) of Clausine B
Cell LineCancer TypeIC50 (µg/mL)Reference
MDA-MB-231Non-hormone-dependent breast cancer21.50[1][3]
HeLaCervical cancer22.90[1][3]
CAOV3Ovarian cancer27.00[1][3]
HepG2Hepatic cancer28.94[1][3]
MCF-7Hormone-dependent breast cancer52.90 (Inactive)[1][3]
Chang liverNormal liver cellsNo IC50 value obtained (Non-toxic)[1][3]

The data indicates that Clausine B exhibits selective cytotoxicity against several cancer cell lines while showing no significant toxicity to normal liver cells, a promising characteristic for a potential anticancer agent.[1][3][4] The phenolic group within the structure of Clausine B is suggested to be responsible for its antiproliferative activities.[1][3]

Proposed In Vivo Validation Framework for Clausine B

The promising in vitro results for Clausine B necessitate further investigation through robust in vivo studies to ascertain its therapeutic potential. The following sections outline a proposed experimental workflow and key signaling pathways to explore.

Experimental Workflow for In Vivo Validation

A xenograft mouse model is a standard and effective approach for the in vivo evaluation of anticancer compounds. The following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_setup Animal Model Setup cluster_treatment Treatment Regimen cluster_monitoring Monitoring and Analysis cluster_analysis Endpoint Analysis animal_model Immunocompromised Mice (e.g., Nude or SCID) tumor_implantation Subcutaneous injection of cancer cells (e.g., MDA-MB-231) animal_model->tumor_implantation tumor_growth Allow tumors to reach a palpable size tumor_implantation->tumor_growth randomization Randomize mice into control and treatment groups tumor_growth->randomization treatment Administer Clausine B (intraperitoneal or oral) randomization->treatment control Administer vehicle control randomization->control tumor_measurement Measure tumor volume regularly euthanasia Euthanize mice at study endpoint tumor_measurement->euthanasia body_weight Monitor body weight for toxicity body_weight->euthanasia tumor_excision Excise tumors for further analysis euthanasia->tumor_excision histology Histological analysis (H&E staining) tumor_excision->histology ihc Immunohistochemistry (e.g., Ki-67 for proliferation, TUNEL for apoptosis) tumor_excision->ihc western_blot Western blot for signaling pathway proteins tumor_excision->western_blot

Caption: Proposed experimental workflow for in vivo validation of Clausine B.

Potential Signaling Pathways for Investigation

Based on the anticancer activities of other carbazole alkaloids, several signaling pathways are pertinent to investigate for elucidating the mechanism of action of Clausine B.

signaling_pathway cluster_clausine cluster_pathways Potential Downstream Effects clausine_b Clausine B apoptosis Apoptosis Induction (e.g., Caspase-3 activation) clausine_b->apoptosis proliferation Inhibition of Proliferation (e.g., Downregulation of Cyclin D1) clausine_b->proliferation angiogenesis Anti-Angiogenesis (e.g., Inhibition of VEGF) clausine_b->angiogenesis nf_kb Modulation of NF-κB Pathway (Inhibition of IκBα phosphorylation) clausine_b->nf_kb

Caption: Potential signaling pathways affected by Clausine B.

Detailed Methodologies for Key Experiments

MTT Assay for In Vitro Cytotoxicity:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Clausine B and a vehicle control. Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of Clausine B that inhibits 50% of cell growth (IC50) is determined from the dose-response curve.

Xenograft Mouse Model for In Vivo Efficacy:

  • Cell Culture and Implantation: Culture MDA-MB-231 cells and harvest them in the exponential growth phase. Inject 5 x 10⁶ cells subcutaneously into the flank of 6-8 week old female athymic nude mice.

  • Tumor Growth and Randomization: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).

  • Treatment Administration: Administer Clausine B (e.g., 10, 20, 40 mg/kg body weight) via intraperitoneal injection or oral gavage daily or on alternate days. The control group receives the vehicle.

  • Monitoring: Measure tumor dimensions with a caliper every 2-3 days and calculate tumor volume using the formula: (length x width²)/2. Monitor body weight and general health of the mice.

  • Endpoint and Tissue Collection: At the end of the study (e.g., 21-28 days) or when tumors in the control group reach a predetermined size, euthanize the mice. Excise the tumors, weigh them, and fix a portion in formalin for histological analysis, while snap-freezing the remainder for molecular studies.

Immunohistochemistry (IHC) for Proliferation and Apoptosis:

  • Tissue Preparation: Embed formalin-fixed, paraffin-embedded tumor sections on slides.

  • Antigen Retrieval: Perform heat-induced epitope retrieval.

  • Blocking: Block endogenous peroxidase activity and non-specific binding.

  • Primary Antibody Incubation: Incubate slides with primary antibodies against Ki-67 (for proliferation) or cleaved caspase-3 (for apoptosis).

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase conjugate and a chromogen substrate (e.g., DAB).

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.

  • Analysis: Quantify the percentage of positive-staining cells under a microscope.

Conclusion and Future Directions

The available in vitro data for Clausine B strongly suggests its potential as a selective anticancer agent. However, the absence of in vivo validation represents a significant gap in its preclinical development. The proposed experimental framework provides a clear roadmap for researchers to systematically evaluate the efficacy and mechanism of action of Clausine B in a living organism. Successful in vivo validation would be a critical milestone, paving the way for further preclinical and potential clinical development of this promising natural product. It is also imperative for future research to definitively identify and characterize "this compound" to ascertain its existence and potential therapeutic properties.

References

A Comparative Guide to Synthetic versus Natural Clausine M for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction to Clausine M

This compound, with the chemical formula C₁₄H₁₁NO₃ and IUPAC name methyl 7-hydroxy-9H-carbazole-3-carboxylate, is a naturally occurring carbazole alkaloid.[1] It is primarily isolated from plants of the Clausena genus, such as Clausena excavata.[2][3] Carbozale alkaloids, including this compound and its analogues, have garnered attention for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

Synthetic Production of this compound

The total synthesis of this compound has been achieved through various chemical strategies, often involving the construction of the core carbazole scaffold. One reported method involves an iodine-catalyzed total synthesis of 7-oxygenated carbazole alkaloids, including this compound. Another common approach for synthesizing the carbazole framework is through palladium-catalyzed oxidative cyclization or C-H functionalization and C-N bond formation.

General Synthetic Approach

While a detailed, step-by-step protocol for a specific synthesis of this compound is proprietary to the conducting laboratories, a general workflow can be outlined based on common synthetic strategies for carbazole alkaloids.

Experimental Workflow: Synthesis of this compound

G cluster_synthesis Synthetic this compound Workflow start Starting Materials (e.g., substituted anilines and phenols) step1 Step 1: Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig coupling) start->step1 step2 Step 2: Cyclization to form Carbazole Core (e.g., Palladium-catalyzed oxidative cyclization) step1->step2 step3 Step 3: Functional Group Manipulation (e.g., introduction of hydroxyl and methyl ester groups) step2->step3 step4 Step 4: Purification (e.g., Column Chromatography, Recrystallization) step3->step4 product Synthetic this compound step4->product

A generalized workflow for the chemical synthesis of this compound.
Advantages and Disadvantages of Synthetic this compound

FeatureAdvantagesDisadvantages
Purity High purity and well-defined impurity profiles can be achieved.[4]Potential for impurities from reagents, solvents, and by-products.
Consistency High batch-to-batch consistency and reproducibility.Requires stringent quality control to ensure consistency.
Scalability Production can be scaled up to meet demand without reliance on natural resources.Scaling up can be costly and require process optimization.
Cost Potentially lower cost at large-scale production.Initial development and optimization of synthetic routes can be expensive.
Stereochemistry Precise control over stereochemistry is possible.May require complex and lengthy synthetic routes to achieve desired stereoisomers.

Natural Extraction of this compound

This compound is naturally present in various parts of plants from the Clausena genus, particularly the root bark. The extraction process typically involves solvent extraction followed by chromatographic separation to isolate the desired compound.

General Extraction and Isolation Protocol

The following protocol is a generalized procedure for the extraction and isolation of carbazole alkaloids from plant material.

Experimental Workflow: Natural Extraction of this compound

G cluster_extraction Natural this compound Workflow start Plant Material (e.g., dried, powdered root bark of Clausena excavata) step1 Step 1: Solvent Extraction (e.g., Maceration or Soxhlet extraction with methanol or ethanol) start->step1 step2 Step 2: Solvent Partitioning (to separate compounds based on polarity) step1->step2 step3 Step 3: Chromatographic Separation (e.g., Column Chromatography over silica gel) step2->step3 step4 Step 4: Further Purification (e.g., Preparative HPLC) step3->step4 product Natural this compound step4->product

A generalized workflow for the natural extraction and isolation of this compound.
Advantages and Disadvantages of Natural this compound

FeatureAdvantagesDisadvantages
Bioactivity May exhibit enhanced biological activity due to the synergistic effects of co-extracted compounds.[5]Purity is often lower than synthetic counterparts, with the presence of other related alkaloids.
Source Derived from a renewable, natural source.Supply can be affected by geographical location, season, and environmental factors.
Complexity The natural product is the result of complex biosynthetic pathways, providing a structurally unique molecule.Batch-to-batch variability in yield and purity is common.
Cost Extraction from abundant plant sources can be cost-effective at a smaller scale.Large-scale extraction can be labor-intensive and environmentally impactful.
Stereochemistry Naturally produced in its biologically active stereoisomeric form.Isolation of a specific stereoisomer from a mixture can be challenging.

Comparative Analysis

The choice between synthetic and natural this compound depends heavily on the specific research application.

ParameterSynthetic this compoundNatural this compoundRecommendation for Researchers
Structural Confirmation Well-defined structure, confirmed by spectroscopic methods.Structure confirmed by spectroscopic methods, but may contain closely related isomers.For initial in vitro screening, natural extracts may suffice. For structure-activity relationship (SAR) studies, synthetic this compound is preferred.
Purity & Impurity Profile High purity (>98% achievable), with known potential impurities.Purity varies depending on the extraction and purification methods. May contain other alkaloids and plant metabolites.For quantitative assays and studies requiring high precision, synthetic this compound is recommended.
Biological Activity Screening Provides data on the activity of the pure compound.The presence of other compounds in the extract could lead to synergistic or antagonistic effects, potentially confounding results.[5]For initial discovery of biological activity, natural extracts can be a valuable starting point. Follow-up studies should use pure, synthetic compounds.
Consistency & Reproducibility High batch-to-batch consistency.Potential for significant batch-to-batch variation.For long-term studies and clinical development, the consistency of synthetic material is crucial.

Signaling Pathways Modulated by Carbazole Alkaloids

Carbazole alkaloids are known to interact with various signaling pathways implicated in cancer and inflammation. While the specific pathways modulated by this compound are still under investigation, studies on related carbazole derivatives suggest potential interactions with key cellular signaling cascades.

Potential Signaling Pathways for Carbazole Alkaloids

G cluster_pathway Potential Signaling Pathways Modulated by Carbazole Alkaloids Carbazole Carbazole Alkaloids (e.g., this compound) p53 p53 Pathway Carbazole->p53 Activation RAS_MAPK RAS/MAPK Pathway Carbazole->RAS_MAPK Inhibition p38_MAPK p38 MAPK Pathway Carbazole->p38_MAPK Inhibition AKT AKT Pathway Carbazole->AKT Modulation JAK_STAT JAK/STAT Pathway Carbazole->JAK_STAT Inhibition (STAT3) Caspase Caspase Pathway Carbazole->Caspase Activation (Caspase-3/9) Apoptosis Apoptosis p53->Apoptosis Induces Proliferation Proliferation RAS_MAPK->Proliferation Promotes Inflammation Inflammation p38_MAPK->Inflammation Promotes Survival Survival AKT->Survival Promotes Gene_Expression Gene_Expression JAK_STAT->Gene_Expression Regulates Caspase->Apoptosis Induces

Potential signaling pathways modulated by carbazole alkaloids like this compound.

Carbazole derivatives have been shown to:

  • Activate the p53 tumor suppressor pathway .[1]

  • Inhibit the RAS/MAPK and p38 MAPK signaling pathways , which are often hyperactivated in cancer and inflammatory conditions.[1]

  • Modulate the AKT signaling pathway , a key regulator of cell survival.[1]

  • Act as inhibitors of the JAK/STAT pathway , particularly targeting STAT3, a critical node in cancer cell proliferation and survival.[6]

  • Induce apoptosis through the activation of the caspase-9/caspase-3 pathway .[3]

Conclusion and Recommendations

The choice between synthetic and natural this compound is a critical decision for researchers. For initial exploratory studies and screening for novel biological activities, natural extracts of Clausena species rich in this compound can be a practical starting point. However, for detailed mechanistic studies, quantitative bioassays, structure-activity relationship (SAR) investigations, and any research intended for preclinical or clinical development, the use of high-purity, chemically synthesized this compound is strongly recommended to ensure accuracy, reproducibility, and a clear understanding of the compound's intrinsic activity. Researchers should be aware that while natural products offer immense chemical diversity, synthetic chemistry provides the control and consistency necessary for rigorous scientific investigation.

References

Benchmarking Clausine M: A Comparative Analysis Against Known Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential therapeutic performance of Clausine M against established agents in the fields of oncology and anti-inflammatory research. Due to the limited availability of direct experimental data for this compound (methyl 7-hydroxy-9H-carbazole-3-carboxylate), this analysis incorporates data from closely related carbazole alkaloids, namely Clausine A and Clausine B, isolated from plants of the Clausena genus. These compounds share a core carbazole structure and have demonstrated promising anti-inflammatory and anti-cancer activities, suggesting a similar mechanistic profile for this compound.

The primary mechanisms of action explored in this guide are the inhibition of the Cyclooxygenase-2 (COX-2) enzyme and the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. These pathways are critical in the pathogenesis of various inflammatory disorders and cancers. For a robust comparison, we have benchmarked the activities of these clausine alkaloids against well-established therapeutic agents: Celecoxib , a selective COX-2 inhibitor, and Bortezomib , a proteasome inhibitor known to affect the NF-κB pathway.

Quantitative Performance Analysis

The following tables summarize the available quantitative data for the clausine alkaloids and the comparator therapeutic agents. It is important to note that the data for clausine compounds are derived from various in vitro studies and may not be directly comparable due to differing experimental conditions.

Table 1: Anti-inflammatory Activity - COX-2 Inhibition

CompoundTargetAssay SystemIC50 ValueCitation
Clausine A COX-2In vitro enzyme assay20 µg/mL (45% inhibition)
Celecoxib COX-2Human recombinant enzymeVaries by study[1]
Ovine enzymeVaries by study[1]

Note: The IC50 value for Clausine A reflects the concentration at which 45% inhibition was observed, not a direct IC50 value.

Table 2: Anti-cancer Activity - In Vitro Cytotoxicity

CompoundCell LineAssay TypeIC50 ValueCitation
Clausine B MDA-MB-231 (Breast Cancer)MTT Assay21.50 µg/mL
HeLa (Cervical Cancer)MTT Assay22.90 µg/mL
CAOV3 (Ovarian Cancer)MTT Assay27.00 µg/mL
HepG2 (Liver Cancer)MTT Assay28.94 µg/mL
Bortezomib Jurkat (T-ALL)Not Specified12 nM[2]
MOLT4 (T-ALL)Not Specified4 nM[2]
CEM (T-ALL)Not Specified4 nM[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for the key assays cited in this guide.

In Vitro COX-2 Inhibition Assay

Objective: To determine the inhibitory effect of a test compound on the enzymatic activity of Cyclooxygenase-2.

Methodology:

  • Reagents and Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), co-factors (e.g., hematin, L-epinephrine), test compound dissolved in a suitable solvent (e.g., DMSO), and a detection system (e.g., LC-MS/MS to quantify prostaglandin E2 production).[1]

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer, co-factors, and the COX-2 enzyme.

    • Add the test compound at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes at 37°C).

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

    • Allow the reaction to proceed for a defined period (e.g., 2 minutes at 37°C).

    • Stop the reaction (e.g., by adding a solution of stannous chloride).[3]

    • Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable method like LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, from the dose-response curve.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of a test compound on the viability and proliferation of cancer cells.

Methodology:

  • Reagents and Materials: Cancer cell lines, cell culture medium, 96-well plates, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).[4]

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals by adding a solubilizing agent.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to a vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

NF-κB Reporter Assay

Objective: To measure the activation or inhibition of the NF-κB signaling pathway by a test compound.

Methodology:

  • Reagents and Materials: A stable cell line containing an NF-κB-responsive reporter gene (e.g., luciferase or GFP), cell culture medium, test compound, a stimulus for NF-κB activation (e.g., TNF-α), and a luminometer or fluorescence microscope for detection.

  • Procedure:

    • Seed the reporter cells in a 96-well plate.

    • For inhibition studies, pre-treat the cells with the test compound for a specific duration.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α). For activation studies, treat the cells with the test compound alone.

    • Incubate for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).[5]

    • Measure the reporter signal (luminescence or fluorescence).

  • Data Analysis:

    • Normalize the reporter signal to a control (e.g., untreated or vehicle-treated cells).

    • For inhibition assays, calculate the percentage of inhibition of the stimulus-induced NF-κB activity.

    • For activation assays, determine the fold-activation compared to the control.

    • Determine the IC50 (for inhibitors) or EC50 (for activators) from the dose-response curve.

Visualizing the Pathways and Workflows

To further elucidate the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

cluster_stimulus Inflammatory Stimuli / Carcinogens cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_prostaglandin Prostaglandin Synthesis Pathway Stimulus e.g., TNF-α, LPS Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IκB_NFκB IκB-NF-κB (Inactive Complex) IKK->IκB_NFκB Phosphorylates IκB IκB IκB Proteasome Proteasome IκB->Proteasome Ubiquitination NFκB NF-κB NFκB_active Active NF-κB NFκB->NFκB_active Translocation Bortezomib Bortezomib (Proteasome Inhibitor) Bortezomib->Proteasome Inhibits IκB_NFκB->IκB IκB_NFκB->NFκB DNA DNA NFκB_active->DNA Binds to Gene_Expression Target Gene Expression (Inflammation, Proliferation, Survival) DNA->Gene_Expression Promotes Transcription Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Clausine_M This compound (Proposed) Clausine_M->COX2 Inhibits Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Signaling pathways targeted by this compound and comparator drugs.

cluster_cell_culture Cell Culture & Treatment cluster_incubation Incubation cluster_assay MTT Assay cluster_readout Data Acquisition & Analysis A Seed cells in 96-well plate B Treat with Test Compound (e.g., this compound) and Controls (e.g., Vehicle) A->B C Incubate for specified duration (e.g., 24-72 hours) B->C D Add MTT reagent C->D E Incubate for formazan formation D->E F Add solubilizing agent E->F G Measure absorbance at 570 nm F->G H Calculate % viability and IC50 G->H

Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.

cluster_hypothesis Hypothesis cluster_mechanism Postulated Mechanism cluster_comparison Benchmarking cluster_outcome Expected Outcome Hypo This compound possesses anti-inflammatory and anti-cancer properties. Mech1 Inhibition of COX-2 Hypo->Mech1 Mech2 Modulation of NF-κB Pathway Hypo->Mech2 Comp1 Compare COX-2 inhibition with Celecoxib Mech1->Comp1 Comp2 Compare cytotoxicity with Bortezomib Mech2->Comp2 Outcome Establish therapeutic potential of this compound Comp1->Outcome Comp2->Outcome

Caption: Logical relationship for evaluating the therapeutic potential of this compound.

References

Safety Operating Guide

Safe Disposal of Clausine M: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The following provides a comprehensive guide for the proper and safe disposal of Clausine M, a compound utilized in research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on general laboratory safety protocols for handling potentially hazardous chemicals, the following PPE is recommended:

  • Eye Protection: Wear safety glasses or goggles.[1]

  • Hand Protection: Chemical-resistant gloves are mandatory.[1]

  • Body Protection: A lab coat or other protective clothing should be worn.[1]

In the event of accidental exposure, follow these first aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[2]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the eyelids.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][2]

For any exposure, seek immediate medical attention.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that prevents its release into the environment. Do not discharge this compound or its solutions down the drain.[2][3]

  • Waste Collection:

    • Collect waste this compound, including contaminated materials like paper towels and gloves, in a designated and clearly labeled hazardous waste container.[2][3]

    • Ensure the container is suitable for chemical waste, tightly sealed, and stored in a well-ventilated area.[2][3]

    • For solid waste, it should be sealed in a sturdy plastic container or double-bagged.[3]

  • Labeling:

    • Label the hazardous waste container with a "Hazardous Waste" tag.[3]

    • The label should clearly identify the contents as "this compound waste" and include an estimate of the quantity.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials such as strong oxidizing or reducing agents, and strong acids or alkalis.[2]

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company.[4]

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Spill Management

In the event of a spill, take the following steps:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Containment: Prevent the further spread of the spill.[2]

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection.[2]

    • For solid spills, carefully sweep or scoop up the material to avoid creating dust and place it in the designated hazardous waste container.[2]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

Quantitative Data and Hazard Considerations

While specific quantitative data for this compound is not publicly available, the following table outlines key parameters to consider for its safe handling and disposal, based on general knowledge of similar research compounds.

ParameterConsiderationCitation
Chemical Stability Assumed to be stable under recommended storage conditions. Avoid strong oxidizing/reducing agents.[2]
Toxicity Handle as a potentially toxic substance. Avoid inhalation, ingestion, and skin/eye contact.
Environmental Hazards May be harmful to aquatic life. Prevent release to the environment.[2]
Recommended Storage Store in a tightly closed container in a dry, well-ventilated place.[2]
Incompatible Materials Strong oxidizing/reducing agents, strong acids/alkalis.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

ClausineM_Disposal_Workflow A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated, Labeled Container B->C D Is the waste solid or liquid? C->D E Seal in a sturdy plastic container or double-bag D->E Solid F Ensure container is tightly sealed D->F Liquid G Store in a Secure, Ventilated Area Away from Incompatible Materials E->G F->G H Contact EHS or Licensed Waste Disposal Company G->H I Arrange for Pickup and Disposal H->I J End: Proper Disposal Complete I->J

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Clausine M

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Clausine M is readily available. The following guidance is based on the SDS for the structurally similar compound, Clausine E, and general best practices for handling potent indole alkaloids. Researchers should always conduct a thorough risk assessment before beginning any experiment.

This document provides crucial safety and logistical information for laboratory professionals handling this compound. It includes recommendations for personal protective equipment (PPE), procedural guidelines for safe handling and disposal, and emergency first aid measures.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.

Protection Type Recommended Equipment Specifications and Use
Respiratory Protection Full-face supplied air respirator or NIOSH-approved respirator with appropriate cartridges.Use a full-face respirator as the primary means of respiratory protection, especially when handling the powder outside of a certified chemical fume hood.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves immediately after use.[1]
Eye Protection Chemical safety goggles or a face shield.Ensure eye protection is worn at all times in the laboratory, even when not directly handling the compound.
Skin and Body Protection Laboratory coat, closed-toe shoes, and additional protective clothing as needed.A lab coat should be worn and buttoned. Consider disposable sleeves for added protection during weighing and transfer operations.

Operational Plan: Safe Handling Workflow

Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination. The following diagram outlines the recommended procedure for handling this compound powder.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Equipment prep_hood->prep_materials handle_weigh Weigh this compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution to Reaction Vessel handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Work Surfaces handle_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_dispose_waste Dispose of Contaminated Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE in Correct Order cleanup_dispose_waste->cleanup_remove_ppe G clausine_m This compound cox2 COX-2 Enzyme clausine_m->cox2 Inhibits nf_kb NF-κB Pathway clausine_m->nf_kb Modulates inflammation Inflammation cox2->inflammation Promotes pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nf_kb->pro_inflammatory Activates Transcription of pro_inflammatory->inflammation Induces

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clausine M
Reactant of Route 2
Reactant of Route 2
Clausine M

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.